molecular formula C16H19ClN2O4 B3030138 Boc-7-chloro-DL-tryptophan CAS No. 870481-87-1

Boc-7-chloro-DL-tryptophan

Cat. No.: B3030138
CAS No.: 870481-87-1
M. Wt: 338.78 g/mol
InChI Key: BNBNYLGDKIBCCF-UHFFFAOYSA-N
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Description

Boc-7-chloro-DL-tryptophan, also known as this compound, is a useful research compound. Its molecular formula is C16H19ClN2O4 and its molecular weight is 338.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.1033348 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(7-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBNYLGDKIBCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-7-chloro-DL-tryptophan: Properties, Applications, and Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-butyloxycarbonyl)-7-chloro-DL-tryptophan (Boc-7-chloro-DL-tryptophan), a synthetically versatile amino acid derivative. We will explore its fundamental physicochemical properties, its critical role in peptide synthesis and drug discovery, and detailed, field-proven protocols for its application. This document is intended to serve as a practical resource for scientists leveraging this compound to advance their research, offering insights into its synthesis, reactivity, and strategic implementation in the development of novel therapeutics and biochemical probes.

Introduction: The Strategic Advantage of a Modified Amino Acid

In the landscape of peptide chemistry and drug development, unnatural amino acids are indispensable tools. They allow for the precise modulation of a peptide's structure, stability, and biological activity. This compound is a premier example of such a building block, distinguished by two key structural modifications to the parent tryptophan molecule:

  • The N-α-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its primary function is to mask the reactivity of the α-amino group, allowing for selective reactions at other sites, such as the carboxylic acid for peptide bond formation.[2] The Boc group is characterized by its stability under neutral and basic conditions, yet it can be cleanly and efficiently removed under mild acidic conditions, a feature that is central to its utility in multi-step synthesis.[1][3]

  • The 7-Chloro Indole Moiety : The introduction of a chlorine atom at the 7-position of the tryptophan indole ring is a strategic modification. Halogenation significantly alters the electronic properties of the indole ring and can enhance the biological activity of peptides by increasing lipophilicity, improving metabolic stability, or creating new binding interactions with target proteins.[4] Furthermore, the chloro-substituent serves as a versatile chemical handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular architectures.[5]

This guide will detail the properties of this compound and provide actionable protocols for its use, empowering researchers to harness its full potential.

Physicochemical and Structural Properties

The precise characterization of a synthetic building block is fundamental to its effective application. This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The properties of the core molecule, 7-chlorotryptophan, have been well-documented.[6]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₉ClN₂O₄[5]
Molecular Weight 338.79 g/mol N/A
Exact Mass 338.10333 g/mol N/A
Appearance White to off-white solid/powder[2]
Stereochemistry Racemic (DL mixture)[6]
Structural Analysis

The structure of this compound is defined by its key functional groups. The diagram below illustrates the arrangement of the Boc-protected amine, the carboxylic acid, and the 7-chloroindole side chain.

Caption: Chemical structure of this compound.

Key Methodologies and Chemical Transformations

The utility of this compound is realized through its chemical transformations. The two most critical reactions are the deprotection of the Boc group to reveal the free amine and the subsequent use of the chloro-substituent as a point for diversification.

Experimental Protocol: Boc Group Deprotection

The removal of the Boc group is typically the first step when incorporating this amino acid into a peptide chain or preparing the free 7-chloro-DL-tryptophan. The reaction proceeds via an acid-catalyzed mechanism where the carbamate is protonated, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an acid salt.[7] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its efficacy and volatility, which simplifies product workup.

Objective: To quantitatively remove the N-α-Boc protecting group to yield the trifluoroacetate salt of 7-chloro-DL-tryptophan.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a clean, dry round-bottom flask.

  • Acid Addition: To the stirring solution, add TFA. A common and effective concentration is 25-50% TFA in DCM by volume.[8] For example, to 10 mL of the DCM solution, add 2.5 to 5 mL of TFA.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours.[9] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10] To ensure complete removal of residual TFA, the resulting oil can be co-evaporated with DCM two to three times.[9]

  • Precipitation and Isolation: Dissolve the crude residue in a minimal amount of DCM and add it dropwise to a flask of cold, vigorously stirring diethyl ether (approx. 20-40 times the volume of DCM). A white precipitate, the TFA salt of the deprotected amino acid, will form.[10]

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing it with several small portions of cold diethyl ether to remove any soluble impurities. Dry the product under high vacuum to yield the final 7-chloro-DL-tryptophan TFA salt.

Causality and Self-Validation:

  • Anhydrous Conditions: Using anhydrous DCM prevents water from competing with the substrate for protonation, ensuring an efficient reaction.

  • Excess TFA: A large excess of TFA ensures the reaction goes to completion in a timely manner.[10]

  • Precipitation in Ether: The desired product (amine salt) is typically insoluble in diethyl ether, while the starting material and non-polar byproducts are soluble. This step serves as both purification and isolation, providing a self-validating system where a clean, solid precipitate is indicative of a successful reaction.

Conceptual Workflow: Synthetic Diversification

The true synthetic power of this compound lies in its dual functionality. After deprotection, the free amine can participate in standard peptide coupling, while the 7-chloro position can be modified. This workflow allows for the creation of complex and diverse peptide derivatives.

cluster_0 Core Compound & Deprotection cluster_1 Synthetic Pathways start Boc-7-Cl-DL-Trp deprotection Boc Deprotection (TFA/DCM) start->deprotection product1 H₂N-7-Cl-DL-Trp (TFA Salt) deprotection->product1 peptide_synthesis Peptide Coupling (e.g., SPPS) product1->peptide_synthesis Incorporate into chain product2 Peptide containing 7-Cl-Trp residue peptide_synthesis->product2 cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) product3 Peptide containing 7-Aryl/Alkyl-Trp residue cross_coupling->product3 product2->cross_coupling Post-synthetic modification

Caption: Synthetic utility workflow for this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for addressing complex challenges in biochemistry and medicinal chemistry.

  • Structure-Activity Relationship (SAR) Studies: By substituting a native tryptophan residue with its 7-chloro counterpart, researchers can probe the importance of that specific position for biological activity. The chloro group can alter steric and electronic interactions within a receptor's binding pocket, providing crucial insights for optimizing peptide-based drug candidates.[4]

  • Enzyme Inhibition and Mechanistic Probes: Halogenated tryptophans can act as mimics of the natural amino acid, allowing them to function as inhibitors or probes for enzymes involved in tryptophan metabolism.[5] The altered reactivity of the indole ring can help elucidate enzymatic mechanisms.[11]

  • Enhanced Pharmacokinetic Properties: The introduction of a halogen can increase the lipophilicity of a peptide, which may improve its ability to cross cell membranes. This is a common strategy used in drug design to enhance the bioavailability of therapeutic peptides.[4]

  • Platform for Further Derivatization: As highlighted in the workflow, the chloro group is a synthetic handle. It enables the attachment of other functional groups, such as fluorescent dyes, biotin tags, or complex organic moieties via palladium-catalyzed cross-coupling reactions, expanding the functional possibilities of the resulting peptide.[5][12]

Conclusion

This compound is more than a simple protected amino acid; it is a sophisticated chemical tool that offers a dual advantage. The acid-labile Boc group provides a robust and reliable method for controlled incorporation into synthetic pathways, while the 7-chloro substituent offers a means to modulate biological activity and a gateway for further chemical diversification. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this powerful building block in their pursuit of novel scientific discoveries and therapeutic innovations.

References

  • The Royal Society of Chemistry. (2010). General Procedure for the deprotection of the Boc-group. Supporting Information for Polymer Chemistry. [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sarkar, S., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 4, 2026, from [Link]

  • van der Velden, N. S., et al. (2023). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. PMC - NIH. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved February 4, 2026, from [Link]

  • Loffet, A., & Galle, J. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
  • Dong, C., et al. (2005). The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]

  • Thapa, B., et al. (2020). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. [Link]

  • Frueh, J., et al. (2023). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv. [Link]

  • Musiol, R., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chlorotryptophan. PubChem. Retrieved February 4, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of L-Tryptophan (CAS 73-22-3). Retrieved February 4, 2026, from [Link]

  • Peptide Solutions. (2024, January 24). The Role of 6-Chloro-L-Tryptophan in Advanced Peptide Synthesis. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2018). Application of FAD-dependent tryptophan halogenases. [Link]

  • Jha, D., et al. (2014). Synthesis and application of the blue fluorescent amino acid l-4-cyanotryptophan to assess peptide–membrane interactions. Chemical Communications (RSC Publishing). [Link]

Sources

A Senior Application Scientist's Guide to Boc-Protected Halogenated Tryptophan Analogs: Synthesis, Application, and Advanced Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Boc-protected halogenated tryptophan analogs. Moving beyond a simple recitation of facts, this whitepaper delves into the core principles, practical methodologies, and strategic applications of these vital chemical entities. We will explore the rationale behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

The Strategic Imperative of Halogenation in Tryptophan Analogs

The introduction of halogen atoms (F, Cl, Br, I) onto the indole ring of tryptophan is a powerful strategy in medicinal chemistry and chemical biology. This modification can profoundly influence the physicochemical and biological properties of peptides and proteins. Halogenation can enhance metabolic stability, increase membrane permeability, and modulate biological activity through mechanisms like halogen bonding, which can influence ligand-receptor interactions.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is crucial for the successful incorporation of these modified amino acids into peptide chains, preventing unwanted side reactions during synthesis.[3][4][5]

The strategic placement of a halogen atom can lead to:

  • Enhanced Bioactivity: Halogenation can increase the potency of bioactive peptides by improving their binding affinity to target receptors.[1][6]

  • Improved Pharmacokinetic Properties: Increased lipophilicity due to halogenation can enhance absorption and distribution of peptide-based drugs.[1]

  • Structural Stabilization: Halogen bonds can act as weak but significant forces in determining peptide and protein conformation, contributing to structural stability.[7][8][9][10]

  • Probes for Mechanistic Studies: Halogenated tryptophans can serve as spectroscopic probes to investigate protein structure and dynamics.

Synthesis of Boc-Protected Halogenated Tryptophan Analogs: A Tale of Two Routes

The synthesis of Boc-protected halogenated tryptophan analogs can be broadly categorized into two main approaches: direct halogenation of Boc-tryptophan and synthesis from pre-halogenated indoles. A more recent and greener alternative involves biosynthesis.

Chemical Synthesis: Direct Halogenation

Direct halogenation of Nα-Boc-L-tryptophan is a common and straightforward approach. The choice of halogenating agent and reaction conditions is critical to control regioselectivity and prevent over-halogenation.

Workflow for Direct Halogenation of Boc-L-Tryptophan

G Engineered_Ecoli Engineered E. coli (with Halogenase Gene) Fermentation Fermentation Engineered_Ecoli->Fermentation Culture_Medium Culture Medium (Glucose, Halide Salt) Culture_Medium->Fermentation Cell_Lysis Cell Lysis Fermentation->Cell_Lysis Purification_Bio Purification (e.g., Chromatography) Cell_Lysis->Purification_Bio Halogenated_Trp Halogenated Tryptophan Purification_Bio->Halogenated_Trp G Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Coupling: Boc-Trp(X)-OH + Activating Agent (e.g., HATU) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Capping Capping (Optional) (Acetic Anhydride) Washing_2->Capping Cycle_Complete Cycle Complete (Ready for next amino acid) Capping->Cycle_Complete Cycle_Complete->Deprotection Repeat for next amino acid

Sources

7-Chlorotryptophan: A Versatile Non-Canonical Amino Acid for Innovations in Biocatalysis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The deliberate expansion of the genetic code to include non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities in protein engineering and drug discovery. Among these, 7-chlorotryptophan (7-Cl-Trp) has emerged as a particularly valuable building block due to its unique physicochemical properties and biosynthetic accessibility. This guide provides a comprehensive technical overview of 7-Cl-Trp, from its fundamental characteristics to its cutting-edge applications. We will delve into the enzymatic synthesis of this halogenated amino acid, detail the methodologies for its site-specific incorporation into recombinant proteins, and explore its utility as a molecular probe and a potential therapeutic agent. This document is intended to serve as a practical resource for researchers seeking to harness the power of 7-Cl-Trp in their own work.

Introduction: The Power of Expanding the Genetic Alphabet

The 20 canonical amino acids, dictated by the universal genetic code, provide the fundamental building blocks for the vast majority of naturally occurring proteins. However, this limited repertoire restricts the chemical functionalities accessible to protein engineers and drug developers. The field of synthetic biology has addressed this limitation by developing methods to incorporate ncAAs with novel side chains, thereby expanding the chemical diversity of proteins. This has enabled the introduction of bioorthogonal handles for chemical modification, fluorescent probes for studying protein dynamics, and novel functionalities to enhance catalytic activity or therapeutic efficacy.

7-chlorotryptophan, a derivative of the essential amino acid L-tryptophan, is a non-proteinogenic α-amino acid distinguished by a chlorine substituent at the 7-position of the indole ring.[1] This seemingly subtle modification imparts significant changes to the electronic and steric properties of the indole side chain, making 7-Cl-Trp a powerful tool for a range of applications.

Physicochemical Properties of 7-Chlorotryptophan

The addition of a chlorine atom to the tryptophan scaffold alters its physical and chemical characteristics in ways that can be exploited for various biochemical applications. Understanding these properties is crucial for designing experiments and interpreting results.

PropertyValueSource
Molecular Formula C₁₁H₁₁ClN₂O₂[2]
Molecular Weight 238.67 g/mol [2]
Appearance White to off-white solid[3]
Storage Temperature 2-8°C (protect from light)[3]
XLogP3 -0.4[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]
Exact Mass 238.0509053 Da[2]
Topological Polar Surface Area 79.1 Ų[2]

Table 1: Computed Physicochemical Properties of 7-chloro-L-tryptophan.

Biosynthesis of 7-Chlorotryptophan: A Biocatalytic Approach

The regioselective halogenation of tryptophan is a challenging endeavor in traditional organic synthesis. Fortunately, nature has evolved a class of enzymes, known as flavin-dependent halogenases, that can catalyze this reaction with remarkable specificity. The biosynthesis of 7-Cl-Trp is a key step in the production of several natural products, including the antitumor agent rebeccamycin.[4]

The RebH/RebF Two-Component System

The enzymatic production of 7-Cl-Trp is efficiently carried out by a two-component system comprising a tryptophan 7-halogenase (RebH) and an NADH-dependent flavin reductase (RebF).[4][5]

  • RebH (Tryptophan 7-halogenase): This FAD-dependent enzyme is responsible for the regioselective chlorination of L-tryptophan at the C7 position of the indole ring.[5]

  • RebF (Flavin Reductase): RebH requires a reduced flavin cofactor (FADH₂) to function. RebF is an NADH-dependent enzyme that regenerates FADH₂ from FAD, thus providing the necessary reducing equivalents for the halogenation reaction.[4][5]

The overall reaction requires L-tryptophan, a chloride source (e.g., NaCl), NADH, FAD, and oxygen.[4]

Biosynthesis cluster_reactants Inputs cluster_enzymes Enzymatic Cascade cluster_products Outputs L-Tryptophan L-Tryptophan RebH RebH L-Tryptophan->RebH Cl- Cl- Cl-->RebH NADH NADH RebF RebF NADH->RebF e- FAD FAD FAD->RebF O2 O2 O2->RebH NAD+ NAD+ RebF->NAD+ FADH2 FADH2 RebF->FADH2 7-Cl-Tryptophan 7-Cl-Tryptophan RebH->7-Cl-Tryptophan FADH2->RebH

Figure 1: Biosynthesis of 7-Cl-Trp via the RebF/RebH system.
Experimental Protocol: In Vitro Biosynthesis of 7-Chlorotryptophan

This protocol provides a general framework for the enzymatic synthesis of 7-Cl-Trp. Optimization of specific parameters may be required depending on the source and purity of the enzymes.

Materials:

  • Purified RebH and RebF enzymes

  • L-Tryptophan

  • Sodium Chloride (NaCl)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Flavin adenine dinucleotide (FAD)

  • Potassium phosphate buffer (pH 7.5)

  • Reaction vessel (e.g., microcentrifuge tube or small flask)

  • Incubator or water bath

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a reaction vessel, prepare the reaction mixture with the following final concentrations:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 1 mM L-Tryptophan

    • 100 mM NaCl

    • 2 mM NADH

    • 10 µM FAD

    • 1 µM RebH

    • 3 µM RebF (A RebF:RebH ratio of 3:1 has been shown to be optimal)[4]

  • Initiation: The reaction can be initiated by the addition of the enzymes or NADH.

  • Incubation: Incubate the reaction mixture at 30°C for a desired period (e.g., 2-4 hours). The reaction can be monitored over time by taking aliquots for analysis.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation (e.g., 95°C for 5 minutes).

  • Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Analyze the supernatant for the presence and quantity of 7-Cl-Trp using reverse-phase HPLC with UV or mass spectrometry detection.

Site-Specific Incorporation of 7-Chlorotryptophan into Proteins

Genetic code expansion technology enables the site-specific incorporation of ncAAs, such as 7-Cl-Trp, into a protein of interest in response to a nonsense codon (e.g., the amber codon, UAG). This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the host cell's translational machinery.

Engineering an Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair

The key to successful ncAA incorporation is the development of a synthetase that specifically recognizes and charges the ncAA onto its cognate tRNA, which in turn recognizes the desired codon.

Strategies for Engineering Aminoacyl-tRNA Synthetases:

  • Directed Evolution: This involves creating a library of synthetase mutants and selecting for those that can charge the desired ncAA.[6]

  • Saturation Mutagenesis: Key residues in the active site of a known synthetase are mutated to create a library of variants that can be screened for activity with the target ncAA.[7]

A commonly used starting point for engineering synthetases for tryptophan analogs is the tyrosyl-tRNA synthetase (TyrRS) from E. coli or the pyrrolysyl-tRNA synthetase (PylRS) from archaea.[7][8]

Incorporation cluster_inputs Cellular Components cluster_process Protein Translation cluster_output Product 7-Cl-Trp 7-Cl-Trp Charging Charging 7-Cl-Trp->Charging Engineered aaRS Engineered aaRS Engineered aaRS->Charging Orthogonal tRNA Orthogonal tRNA Orthogonal tRNA->Charging ATP ATP ATP->Charging Ribosome Ribosome Charging->Ribosome 7-Cl-Trp-tRNA Protein with 7-Cl-Trp Protein with 7-Cl-Trp Ribosome->Protein with 7-Cl-Trp mRNA mRNA mRNA->Ribosome ...UAG...

Figure 2: Site-specific incorporation of 7-Cl-Trp.
Experimental Protocol: Protein Expression with 7-Chlorotryptophan

This protocol outlines the general steps for expressing a protein containing 7-Cl-Trp in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site

  • Plasmid encoding the engineered 7-Cl-Trp-specific aminoacyl-tRNA synthetase and its cognate tRNA

  • Minimal media (e.g., M9) supplemented with necessary nutrients

  • 7-Chlorotryptophan

  • Inducing agent (e.g., IPTG)

  • Antibiotics for plasmid selection

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the synthetase/tRNA pair.

  • Culture Growth: Grow the transformed cells in minimal media supplemented with antibiotics and glucose at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Pellet the cells by centrifugation and resuspend them in fresh minimal media containing antibiotics, the inducing agent (e.g., 1 mM IPTG), and 1 mM 7-Cl-Trp.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Verification: Confirm the incorporation of 7-Cl-Trp by mass spectrometry (e.g., ESI-MS) of the purified protein.

Applications of 7-Chlorotryptophan

The unique properties of 7-Cl-Trp make it a valuable tool in various areas of research and development.

7-Chlorotryptophan as a Molecular Probe in Drug Discovery

The introduction of a halogen atom into a molecule can significantly alter its electronic properties and its ability to participate in non-covalent interactions, such as halogen bonding. Incorporating 7-Cl-Trp into a protein can serve as a sensitive probe to study protein-ligand interactions and protein conformational changes.[9][10]

  • Probing Binding Pockets: The chlorine atom can be used as a spectroscopic handle (e.g., in NMR) or to introduce novel interactions within a binding site, providing insights into the nature of the pocket and guiding the design of small molecule inhibitors.

  • Modulating Protein Function: The altered electronic and steric properties of 7-Cl-Trp can be used to modulate the activity of an enzyme or the binding affinity of a receptor, helping to elucidate structure-function relationships.

Antimicrobial Potential of 7-Chlorotryptophan

While extensive studies on the direct antimicrobial activity of 7-Cl-Trp are limited, there is evidence that D-tryptophan and its derivatives can exhibit antibacterial effects, particularly under conditions of osmotic stress.[11] The incorporation of halogenated amino acids into antimicrobial peptides is also a strategy being explored to enhance their potency and stability.

Determining Antimicrobial Activity:

The antimicrobial efficacy of 7-Cl-Trp or peptides containing it can be assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

A typical protocol for determining MIC involves:

  • Preparing a serial dilution of the test compound in a suitable growth medium.

  • Inoculating each dilution with a standardized suspension of the target microorganism (e.g., E. coli).

  • Incubating the cultures under appropriate conditions.

  • Observing the lowest concentration at which no visible growth occurs.

Analytical Methods for 7-Chlorotryptophan

Accurate detection and quantification of 7-Cl-Trp are essential for both its production and its use in protein engineering.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC coupled with UV-Vis or fluorescence detection is a common method for separating and quantifying 7-Cl-Trp in solution.

  • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific method for identifying and quantifying 7-Cl-Trp, both as a free amino acid and within a protein. For protein analysis, the protein is typically hydrolyzed to its constituent amino acids before analysis.

Conclusion and Future Outlook

7-Chlorotryptophan stands out as a powerful and versatile non-canonical amino acid with significant potential across multiple scientific disciplines. Its enzymatic accessibility, coupled with the robust methodologies for its site-specific incorporation into proteins, has paved the way for novel approaches in protein engineering, drug discovery, and fundamental biological research. As our ability to engineer biological systems continues to advance, the applications of 7-Cl-Trp and other halogenated amino acids are poised to expand, offering exciting new avenues for the development of next-generation therapeutics, biocatalysts, and research tools.

References

  • Yeh, E., Garneau, S., & Walsh, C. T. (2005). Robust in vitro activity of RebF and RebH, a two-component reductase/halogenase, generating 7-chlorotryptophan during rebeccamycin biosynthesis. Proceedings of the National Academy of Sciences, 102(11), 3960–3965. [Link]

  • Sánchez, C., Zhu, L., Brana, A. F., Salas, A. P., Rohr, J., Méndez, C., & Salas, J. A. (2005). Biosynthetic pathway of 7-Halo-tryptophan, pyrrolnitrin and rebeccamycin. ResearchGate. [Link]

  • Horcajo, P., Sato, T., Ohtsu, I., & Circolone, F. (2012). Characteristics of d-Tryptophan as an Antibacterial Agent: Effect of Sodium Chloride Concentration and Temperature on Escherichia coli Growth Inhibition. Applied and Environmental Microbiology, 78(6), 2046–2049. [Link]

  • Morton, M. J., & Le, A. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. Journal of Medicinal Chemistry, 61(23), 10425–10453. [Link]

  • Wang, Y. S., & Fan, C. (2018). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Chemical Biology, 13(10), 2821–2825. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3081936, 7-chloro-L-tryptophan. Retrieved January 26, 2024 from [Link].

  • Rocha, M., Paiva, A. C., & Tavares, A. P. (2021). Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. Frontiers in Bioengineering and Biotechnology, 9, 649655. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2020). Safety and efficacy of l‐tryptophan produced by fermentation using Escherichia coli CGMCC 7.267 for all animal species. EFSA Journal, 18(2), e05991. [Link]

  • Geromanos, S. J., Vissers, J. P., & Silva, J. C. (2009). Absolute Quantification of Proteins by LCMS. Molecular & Cellular Proteomics, 8(1), 148–157. [Link]

  • Deepa, P., & Thirumeignanam, D. (2022). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Current Drug Discovery Technologies, 19(3), 23–35. [Link]

  • Chatterjee, A., & Sun, S. B. (2013). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 15(24), 6254–6257. [Link]

  • Almhjell, P. J., & Arnold, F. H. (2018). Engineering enzymes for noncanonical amino acid synthesis. Current Opinion in Chemical Biology, 47, 1–8. [Link]

  • Putra, M. P., Hidayah, S. N., & Lukitaningsih, E. (2023). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. YouTube. [Link]

  • Khan, S., & Rizvi, S. A. A. (2021). Antibacterial Efficacy of Tryptophan Coordinated Silver Nanoparticles Against E. coli: Spectroscopic and Microscopic Evaluation of Bacterial Cell Death. Journal of Fluorescence, 31(5), 1347–1357. [Link]

  • Reiter, A., & Schuster, D. (2024). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643956, 7-Chlorotryptophan. Retrieved January 26, 2024 from [Link].

  • Hohn, M. J., & Söll, D. (2018). High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. Nucleic Acids Research, 46(15), 7848–7857. [Link]

  • Mohamed Ibrahim, A., & Ramamurthi, K. (2019). EXPERIMENTAL AND THEORETICAL PERSPECTIVES ON L- TRYPTOPHAN: AN AMINO ACID SINGLE CRYSTAL FOR NONLINEAR OPTICAL APPLICATIONS. Rasayan Journal of Chemistry, 12(3), 1234–1243. [Link]

  • Zboinska, M., & Zabrocki, J. (2021). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Rinner, O., & Aebersold, R. (2009). Absolute Quantitation of Proteins by Acid Hydrolysis Combined with Amino Acid Detection by Mass Spectrometry. Methods in Molecular Biology, 564, 147–158. [Link]

  • Cooley, J. R., & Schultz, P. G. (2021). Optimizing tRNA Synthetase Pairs for Noncanonical Amino Acids. Bioengineer.org. [Link]

  • Karageorgis, G., & Foley, D. J. (2015). Pseudonatural Products for Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry, 58(19), 7637–7654. [Link]

  • Biczók, L., & Bérces, T. (1995). Properties of excited states of aqueous tryptophan. The Journal of Physical Chemistry, 99(41), 15473–15478. [Link]

  • Khan, S., & Rizvi, S. A. A. (2021). Antibacterial Efficacy of Tryptophan Coordinated Silver Nanoparticles Against E. Coli: Spectroscopic and Microscopic Evaluation of Bacterial Cell Death. ResearchGate. [Link]

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  • Ryzhikov, S. A., & Bunkin, N. F. (2022). L-Tryptophan Aqueous Systems at Low Concentrations: Interconnection between Self-Organization, Fluorescent and Physicochemical Properties, and Action on Hydrobionts. International Journal of Molecular Sciences, 23(10), 5767. [Link]

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Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-7-chloro-DL-tryptophan into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the successful incorporation of the non-proteinogenic amino acid Boc-7-chloro-DL-tryptophan into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS) with Boc/Bzl protecting group strategy. This document details the unique considerations for handling a halogenated and racemic amino acid derivative, provides validated, step-by-step protocols for coupling and final cleavage, and discusses potential side reactions and mitigation strategies. This guide is intended for researchers, chemists, and drug development professionals aiming to leverage the unique properties of chlorinated tryptophans to develop novel peptide-based therapeutics and research tools.

Introduction: The Significance of Halogenated Tryptophans

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including metabolic stability, receptor binding affinity, and bioavailability.[1][2] Halogenation of amino acid side chains, particularly tryptophan, offers a subtle yet impactful modification. The introduction of a chlorine atom at the 7-position of the indole ring of tryptophan (7-Cl-Trp) can significantly alter the electronic and steric properties of the residue.[3] This can lead to enhanced binding interactions through halogen bonding, improved resistance to enzymatic degradation, and unique spectroscopic signatures for biophysical studies.[4][5][6]

This guide focuses on Nα-Boc-7-chloro-DL-tryptophan, a key building block for introducing this modification. A critical consideration addressed herein is the use of a DL-racemic mixture. This will inherently result in the synthesis of a mixture of peptide diastereomers, which may be desirable for library screening or may necessitate subsequent purification to isolate the specific stereoisomer of interest.

Physicochemical Properties and Handling of this compound

Proper handling and storage are paramount to ensure the integrity and reactivity of the amino acid derivative.

PropertyDetails
Chemical Formula C₁₆H₁₈ClN₂O₄
Molecular Weight 337.78 g/mol
Appearance Off-white to pale yellow solid
Storage Store in a cool, dry place, tightly sealed. Recommended storage temperature: 2–8 °C.[7]
Handling Handle in a well-ventilated area, preferably a fume hood.[8][9] Avoid dust formation.[7][10] Use standard personal protective equipment (gloves, safety glasses, lab coat).
Solubility Soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Structure of this compound:

Caption: Chemical structure of this compound.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual incorporation of this compound using a standard Boc/Bzl SPPS strategy. The synthesis proceeds from the C-terminus to the N-terminus on a solid support.[11]

3.1. Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality (acid or amide).

  • For C-terminal acids: Merrifield resin is the classical choice. The first amino acid is typically loaded via its cesium salt to prevent racemization.[12] Phenylacetamidomethyl (PAM) resin is an alternative that provides greater stability to the acid-labile deprotection steps, reducing peptide loss during synthesis.[12]

  • For C-terminal amides: MBHA (p-Methylbenzhydrylamine) resin is the standard.

3.2. General SPPS Cycle for Amino Acid Incorporation

The SPPS cycle consists of two main stages: deprotection of the Nα-Boc group of the resin-bound peptide and coupling of the next Boc-protected amino acid.

SPPS_Cycle start Start: Peptide-Resin with N-terminal Boc group deprotection Step 1: Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Step 2: Neutralization (e.g., 10% DIEA in DMF) deprotection->neutralization coupling Step 3: Coupling (Boc-7-Cl-DL-Trp + Activator) neutralization->coupling monitor Monitoring (e.g., Kaiser Test) coupling->monitor wash Step 4: Washing (DMF, DCM) end End: Elongated Peptide-Resin wash->end monitor->coupling Incomplete (Recouple) monitor->wash Complete

Caption: General workflow for one cycle of Boc-SPPS.

3.3. Detailed Protocol for Coupling this compound

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Materials:

  • Peptide-resin (with free N-terminal amine)

  • This compound

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)

  • Deprotection Solution: 50% TFA (Trifluoroacetic acid) in DCM

  • Neutralization Solution: 10% DIEA in DMF

Procedure:

  • Resin Swelling: Place the peptide-resin in a reaction vessel. Swell the resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.

  • Boc Deprotection:

    • Add the 50% TFA/DCM solution to the resin and agitate for 1 minute. Drain.

    • Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

  • Neutralization:

    • Add the 10% DIEA/DMF solution to the resin and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DMF (3x) to remove excess base.

  • Activation and Coupling:

    • Rationale: In-situ activation using aminium/phosphonium salt reagents like HBTU or HATU is highly efficient and minimizes side reactions.[13] HATU is generally more reactive and is recommended for sterically hindered or difficult couplings.

    • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HBTU/HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIEA (6 equivalents, 0.6 mmol) to the activation mixture.

    • Immediately add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive (blue beads), extend the coupling time or perform a second coupling with a freshly prepared activated amino acid solution.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Cleavage and Final Deprotection

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. For tryptophan-containing peptides, especially modified ones, this step is critical as the indole ring is susceptible to alkylation by carbocations generated during the process.[13][14]

4.1. The Role of Scavengers

Causality: Strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), traditionally used in Boc-SPPS, cleave protecting groups by generating stable carbocations (e.g., tert-butyl cation from Boc groups). These electrophilic species can attack the nucleophilic indole ring of tryptophan.[13][14] The electron-withdrawing nature of the 7-chloro substituent may slightly deactivate the ring but does not eliminate this risk. Scavengers are nucleophiles added to the cleavage cocktail to trap these reactive cations before they can modify the peptide.[15]

Recommended Cleavage Cocktail (Low-and-High HF Method):

ComponentFunctionVolume/Weight (per gram of resin)
Anisole Scavenger1.0 mL
Dimethyl Sulfide (DMS) Scavenger, assists in Met(O) reduction6.5 mL
p-Thiocresol Scavenger0.25 g
Hydrogen Fluoride (HF) Cleavage Reagent10 mL

4.2. Cleavage Protocol (HF Cleavage)

WARNING: Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using appropriate personal protective equipment and a dedicated HF apparatus.

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin and a magnetic stir bar in the reaction vessel of the HF apparatus.

  • Adding Scavengers: Add the scavenger mixture (Anisole, DMS, p-thiocresol) to the reaction vessel. Cool the vessel to -5 to 0 °C.

  • Low HF Step: Condense approximately 2.5 mL of HF into the vessel. Stir the mixture at 0 °C for 2 hours. This step removes more labile protecting groups.

  • High HF Step: Remove the "low HF" by vacuum. Condense a full 10 mL of HF into the vessel. Stir at 0 °C for 1 hour.

  • HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum to remove all traces.

  • Peptide Precipitation and Washing:

    • Wash the resin-peptide mixture with cold diethyl ether to remove scavengers and cleaved protecting groups.

    • Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

    • Filter to remove the resin beads.

  • Purification: The crude peptide solution contains a mixture of diastereomers due to the use of DL-tryptophan. This mixture must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired peptide isomers. Lyophilize the pure fractions to obtain a fluffy white powder.

Potential Side Reactions and Mitigation

Beyond the general side reactions in peptide synthesis, the presence of 7-chloro-tryptophan warrants special attention.

Side_Reactions Trp_Resin Peptide with 7-Cl-Trp on Resin Cleavage Cleavage Step (Strong Acid, e.g., HF) Trp_Resin->Cleavage Carbocation Carbocation Generation (e.g., t-butyl⁺) Cleavage->Carbocation Alkylation Indole Ring Alkylation Carbocation->Alkylation Attacks Indole Scavengers Scavengers (Anisole, Thiol) Carbocation->Scavengers Trapped Scavengers->Alkylation Prevents

Caption: Mitigation of indole alkylation during peptide cleavage.

  • Alkylation of the Indole Ring: As discussed, this is the primary concern during cleavage. Rigorous use of a scavenger cocktail is the most effective preventative measure.[16][17]

  • Racemization: While the use of a DL-racemate is intentional here, it's important to note that coupling reagents can cause racemization of L-amino acids under certain conditions, particularly when pre-activation times are long or excess base is used.[18] Using in-situ activators and adhering to the protocol minimizes this risk for other residues in the chain.

  • Oxidation: The indole ring of tryptophan can be susceptible to oxidation. While the 7-chloro substituent offers some protection, it is good practice to degas solvents and work under an inert atmosphere (N₂ or Ar) if synthesizing particularly sensitive sequences.

Conclusion

The successful incorporation of this compound into peptides is readily achievable using standard Boc-SPPS methodologies, provided that key considerations are addressed. Careful selection of coupling reagents to ensure high efficiency, and the diligent use of appropriate scavenger cocktails during final cleavage are essential for obtaining a high-quality crude product. The inherent use of a racemic mixture necessitates a robust purification strategy, such as RP-HPLC, to isolate and characterize the final diastereomeric peptides. By following these protocols, researchers can effectively utilize this powerful non-proteinogenic amino acid to advance their peptide-based research and development efforts.

References

  • Teng, X., Degterev, A., Jagtap, P., Xing, X., Choi, S., Denu, R., Yuan, J., & Cuny, G. D. (2005). Bioorganic & Medicinal Chemistry Letters, 15(22), 5039-5044.
  • BOC Sciences. BOC-Amino Acids.
  • Miranda, L. P., & Mezo, A. R. (2010). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3081936, 7-chloro-L-tryptophan.
  • ChemPep Inc. Boc Solid Phase Peptide Synthesis.
  • BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-7-hydroxy-L-tryptophan.
  • de la Torre, B. G., & Andreu, D. (2007). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Quimica Nova, 30(3), 648-657.
  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. PubMed.
  • Mitchell, A. J., et al. (2020). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • St. Amant, A. H., et al. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process.
  • Milbredt, D., et al. (2020). Enzymatic Late‐Stage Halogenation of Peptides.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • CDH Fine Chemical. Material Safety Data Sheet SDS/MSDS for BOC-D-TRYPTOPHANE.
  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Zhang, W., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Pagar, A. D., et al. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv.
  • Slideshare. Spps and side reactions in peptide synthesis.
  • AAPPTec.
  • AAPPTec. Coupling Reagents.
  • Beuk-De Pater, M. T., et al. Method for preparing tryptophan rich peptides.
  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Carl ROTH.
  • Fisher Scientific. Safety Data Sheet: N-tert-Butoxycarbonyl-L-tryptophan.
  • Zhang, W., et al. (2022). Engaging Unstabilized Alkyl Radicals with Pyridoxal Radical Biocatalysis: Enantiodivergent Synthesis of Aliphatic Non-Canonical Amino Acids. Journal of the American Chemical Society.
  • Coin, I., et al. (2013). Introduction to Peptide Synthesis.
  • Chem-Impex International, Inc. Safety Data Sheet: Nα-Fmoc-N(in)-Boc-L-tryptophan.
  • Kates, S. A. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
  • Delport, C., et al. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.

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Application Notes and Protocols for the Synthesis of Pyrrolnitrin Analogs Using 7-Chlorotryptophan

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed methodologies for the synthesis of pyrrolnitrin analogs, leveraging the strategic precursor 7-chlorotryptophan. Pyrrolnitrin, a potent antifungal agent produced by various bacteria, and its derivatives represent a promising class of compounds for agricultural and pharmaceutical applications.[1][2][3][4] This document outlines both chemoenzymatic and microbial transformation approaches to generate novel analogs, offering researchers a robust toolkit for lead discovery and optimization. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Pyrrolnitrin and its Analogs

Pyrrolnitrin is a naturally occurring phenylpyrrole antibiotic with significant antifungal properties.[5] Produced by bacteria such as Pseudomonas and Burkholderia species, it functions by inhibiting the electron transport system in fungi.[5] The core structure of pyrrolnitrin, characterized by a substituted 3-phenylpyrrole moiety with two chlorine atoms and a nitro group, has been the basis for the development of synthetic fungicides. Its biosynthesis originates from the amino acid tryptophan, which undergoes a series of enzymatic transformations.[6]

The quest for novel antifungal agents with improved efficacy, broader spectrum of activity, and reduced toxicity has spurred research into the synthesis of pyrrolnitrin analogs. By modifying the core structure, it is possible to modulate the biological activity and physicochemical properties of the parent compound. This guide focuses on the use of 7-chlorotryptophan as a key starting material for the generation of a diverse library of pyrrolnitrin analogs.

The Biosynthetic Blueprint: Understanding the Natural Pathway

The biosynthesis of pyrrolnitrin from tryptophan is a four-step enzymatic cascade encoded by the prnABCD operon.[6] A thorough understanding of this pathway is crucial for designing both chemoenzymatic and microbial synthesis strategies.

The key enzymatic steps are as follows:

  • Chlorination of Tryptophan: The pathway is initiated by the flavin-dependent halogenase, tryptophan 7-halogenase (PrnA) , which catalyzes the regioselective chlorination of L-tryptophan to form 7-chloro-L-tryptophan .[1][2][7]

  • Rearrangement and Decarboxylation: PrnB , a monodechloroaminopyrrolnitrin synthase, then converts 7-chloro-L-tryptophan into monodechloroaminopyrrolnitrin through a complex ring rearrangement and decarboxylation.[1][2][6][7]

  • Second Chlorination: The enzyme PrnC subsequently catalyzes the chlorination of monodechloroaminopyrrolnitrin to yield aminopyrrolnitrin.[1][2][6][7]

  • Oxidation: Finally, aminopyrrolnitrin oxygenase (PrnD) oxidizes the amino group of aminopyrrolnitrin to a nitro group, completing the synthesis of pyrrolnitrin.[1][2][6][7]

This natural pathway provides a powerful enzymatic toolkit that can be harnessed for the synthesis of analogs.

Chemoenzymatic Synthesis of Pyrrolnitrin Analogs

A chemoenzymatic approach combines the selectivity of enzymes with the versatility of chemical synthesis. In this strategy, 7-chlorotryptophan serves as a chiral building block that can be chemically modified before or after enzymatic transformations.

Rationale for a Chemoenzymatic Approach

The primary advantage of a chemoenzymatic strategy is the ability to introduce functionalities that are not accessible through purely biological or chemical methods. Enzymes offer unparalleled regio- and stereoselectivity, while chemical reactions provide a broader scope for structural modifications. This hybrid approach allows for the creation of a diverse range of analogs with tailored properties.

Workflow for Chemoenzymatic Synthesis

The general workflow for the chemoenzymatic synthesis of pyrrolnitrin analogs from 7-chlorotryptophan is depicted below.

chemoenzymatic_workflow start 7-Chlorotryptophan chem_mod Chemical Modification (e.g., esterification, N-alkylation) start->chem_mod enz_conv Enzymatic Conversion (using PrnB, PrnC, PrnD) chem_mod->enz_conv purification Purification (HPLC, Column Chromatography) enz_conv->purification analog_lib Pyrrolnitrin Analog Library characterization Characterization (NMR, MS) purification->characterization characterization->analog_lib

Caption: Chemoenzymatic synthesis workflow.

Protocol: Synthesis of a Novel Pyrrolnitrin Analog

This protocol describes the synthesis of a hypothetical analog, where the carboxylic acid of 7-chlorotryptophan is first esterified, followed by enzymatic conversion.

Step 1: Chemical Synthesis of 7-chloro-D,L-tryptophan Methyl Ester

  • Materials: 7-chloro-D,L-tryptophan, Methanol (anhydrous), Thionyl chloride (SOCl₂), Diethyl ether, Sodium bicarbonate (saturated solution).

  • Procedure:

    • Suspend 7-chloro-D,L-tryptophan (1 g, 4.19 mmol) in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (0.6 mL, 8.38 mmol) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure 7-chloro-D,L-tryptophan methyl ester.

Step 2: Enzymatic Conversion to the Pyrrolnitrin Analog

This step requires the purified enzymes from the pyrrolnitrin biosynthetic pathway (PrnB, PrnC, and PrnD). These can be obtained through recombinant expression and purification.

  • Materials: 7-chloro-D,L-tryptophan methyl ester, Purified PrnB, PrnC, and PrnD enzymes, Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), Cofactors (as required by the specific enzymes, e.g., FAD, NADH).

  • Procedure:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the purified enzymes (at optimized concentrations), and the necessary cofactors.

    • Add the 7-chloro-D,L-tryptophan methyl ester (final concentration, e.g., 1 mM) to initiate the reaction.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a specified period (e.g., 12-24 hours) with gentle shaking.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture vigorously and centrifuge to separate the layers.

    • Carefully collect the organic layer containing the product. Repeat the extraction twice.

    • Combine the organic extracts and evaporate the solvent to obtain the crude product.

    • Purify the product by preparative HPLC.

Step 3: Characterization of the Novel Analog

The purified analog should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H and ¹³C NMR: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • UV-Vis Spectroscopy: To determine the absorption maxima.

Analytical Data Expected Observations
¹H NMR Signals corresponding to the pyrrole and phenyl rings, as well as the methyl ester group.
¹³C NMR Resonances for all carbon atoms in the molecule, including the ester carbonyl.
High-Resolution MS An accurate mass measurement confirming the elemental composition.
UV-Vis (in Methanol) Characteristic absorption maxima for the pyrrolnitrin chromophore.

Microbial Transformation of 7-Chlorotryptophan

An alternative and often simpler approach to generating pyrrolnitrin analogs is through microbial transformation, also known as precursor-directed biosynthesis. This method involves feeding 7-chlorotryptophan to a microbial strain that possesses the necessary enzymatic machinery to convert it into pyrrolnitrin or its analogs.

Rationale and Advantages

Microbial transformation leverages the intact and regulated enzymatic pathway within a living organism, which can be more efficient than using isolated enzymes. This whole-cell biocatalysis approach avoids the need for enzyme purification and cofactor addition. By using a mutant strain blocked in the early stages of the tryptophan biosynthetic pathway, the incorporation of the fed precursor can be enhanced.

Workflow for Microbial Transformation

microbial_transformation_workflow start Pyrrolnitrin-producing Microorganism culture Cultivation in Fermentation Medium start->culture feeding Feeding with 7-Chlorotryptophan culture->feeding incubation Incubation and Biotransformation feeding->incubation extraction Extraction of Analogs incubation->extraction purification Purification (HPLC, Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization analog_lib Pyrrolnitrin Analog Library characterization->analog_lib

Caption: Microbial transformation workflow.

Protocol: Generation of Pyrrolnitrin Analogs via Microbial Feeding

This protocol outlines a general procedure for a feeding experiment using a pyrrolnitrin-producing strain, such as Pseudomonas fluorescens.

Step 1: Preparation of Inoculum and Fermentation

  • Materials: Pyrrolnitrin-producing bacterial strain (e.g., Pseudomonas fluorescens), appropriate growth medium (e.g., Luria-Bertani broth), fermentation medium (a production medium optimized for pyrrolnitrin synthesis).

  • Procedure:

    • Inoculate a single colony of the bacterial strain into 5 mL of growth medium and incubate overnight at 28-30 °C with shaking (200 rpm).

    • Use the overnight culture to inoculate 100 mL of fermentation medium in a 500 mL baffled flask. The initial optical density (OD₆₀₀) should be around 0.1.

    • Incubate the culture at 28-30 °C with vigorous shaking.

Step 2: Feeding of 7-Chlorotryptophan

  • Materials: Sterile stock solution of 7-chlorotryptophan (e.g., 100 mM in a suitable solvent like DMSO or water, filter-sterilized).

  • Procedure:

    • When the culture reaches the mid-logarithmic phase of growth (typically after 12-16 hours), add the sterile 7-chlorotryptophan stock solution to the fermentation broth to a final concentration of 1-5 mM.

    • Continue the incubation for an additional 48-72 hours to allow for the biotransformation to occur.

Step 3: Extraction and Purification of Analogs

  • Materials: Ethyl acetate, Sodium sulfate (anhydrous), Rotary evaporator, Silica gel for column chromatography, HPLC system.

  • Procedure:

    • After the incubation period, acidify the culture broth to pH 2-3 with HCl.

    • Extract the broth with an equal volume of ethyl acetate three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • The crude extract can be purified by silica gel column chromatography followed by preparative HPLC to isolate the individual pyrrolnitrin analogs.

Step 4: Analysis and Characterization

The purified analogs should be analyzed and characterized as described in the chemoenzymatic synthesis section (Step 3) to determine their structures and purity.

Data Presentation: A Comparative Overview of Pyrrolnitrin and its Analogs

The following table summarizes the key characteristics of pyrrolnitrin and some of its known analogs. This data serves as a reference for researchers synthesizing and evaluating new derivatives.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Spectroscopic Data (¹H NMR) Antifungal Activity (Example)
Pyrrolnitrin 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrroleC₁₀H₆Cl₂N₂O₂257.07δ 6.8 (m, 2H), 7.4-7.5 (m, 3H), 8.3 (br s, 1H)High activity against various fungi
Aminopyrrolnitrin 3-chloro-4-(2-amino-3-chlorophenyl)-1H-pyrroleC₁₀H₈Cl₂N₂227.09Signals for the amino group protons are observed.Moderate activity
Monodechloroaminopyrrolnitrin 3-(2-amino-3-chlorophenyl)pyrroleC₁₀H₉ClN₂192.64Absence of one chlorine signal compared to aminopyrrolnitrin.Low to moderate activity
2-Chloropyrrolnitrin 2,3-dichloro-4-(3-chloro-2-nitrophenyl)-1H-pyrroleC₁₀H₅Cl₃N₂O₂291.52Additional signal in the aromatic region of the pyrrole ring.Reduced activity compared to pyrrolnitrin

Conclusion and Future Perspectives

The synthesis of pyrrolnitrin analogs using 7-chlorotryptophan as a starting material offers a powerful strategy for the discovery of novel antifungal agents. Both chemoenzymatic and microbial transformation approaches provide versatile and efficient means to generate structural diversity. The detailed protocols and workflows presented in this guide are intended to empower researchers to explore the chemical space around the pyrrolnitrin scaffold.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes, the exploration of a wider range of chemical modifications, and the detailed investigation of the structure-activity relationships of the synthesized analogs. The integration of computational modeling and high-throughput screening will further accelerate the discovery of next-generation antifungal agents based on the pyrrolnitrin template.

References

  • Pawar, S., Chaudhari, A., Prabha, R., & Singh, D. P. (2019). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. Biomolecules, 9(9), 443. [Link]

  • Pawar, S., et al. (2019). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. ResearchGate. [Link]

  • Pawar, S., Chaudhari, A. B., Prabha, R., & Singh, D. P. (2019). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. PMC. [Link]

  • Naismith, J. H., & Spraggon, G. (2006). The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination. PMC. [Link]

  • Liu, X., et al. (2009). Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin. PubMed. [Link]

  • Xu, J., Green, A. P., & Turner, N. J. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. ResearchGate. [Link]

  • Pawar, S. S., et al. (2018). Pyrrolnitrin Biosynthesis From Rhizospheric Serratia Spp. With Antifungal Activity and Binding Interactions of PrnF With Ligands. ResearchGate. [Link]

  • Kirner, S., Hammer, P. E., Hill, D. S., Altmann, A., Fischer, I., Weislo, L. J., Lanahan, M., van Pée, K. H., & Ligon, J. M. (1998). Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens. Journal of Bacteriology, 180(7), 1939–1943. [Link]

  • Pawar, S., et al. (2019). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. ResearchGate. [Link]

  • Keum, Y. S., et al. (2010). Structure-inhibitory activity relationships of pyrrolnitrin analogues on its biosynthesis. PubMed. [Link]

  • PubChem. (n.d.). Pyrrolnitrin. National Center for Biotechnology Information. [Link]

  • Pawar, S. S., et al. (2018). Pyrrolnitrin Biosynthesis From Rhizospheric Serratia Spp. With Antifungal Activity and Binding Interactions of PrnF With Ligands. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Themed collection Chemoenzymatic synthesis. RSC Publishing. [Link]

  • O'Donnell, M. J., et al. (2015). Asymmetric synthesis of 7-aza-tryptophan. ResearchGate. [Link]

  • PubChem. (n.d.). 7-Chlorotryptophan. National Center for Biotechnology Information. [Link]

Sources

coupling reagents for Boc-7-chloro-DL-tryptophan peptide bonds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Coupling Strategies for Boc-7-chloro-DL-tryptophan

Executive Summary

The incorporation of This compound (Boc-7-Cl-Trp-OH) into peptide backbones presents a unique set of synthetic challenges distinct from native tryptophan. The 7-chloro substituent introduces significant steric bulk adjacent to the indole nitrogen and alters the electronic landscape of the aromatic system.

This guide provides an evidence-based approach to coupling this non-canonical amino acid. We prioritize Oxyma Pure/DIC as the primary coupling system due to its ability to operate under near-neutral pH, minimizing the risk of


-acylation (a side reaction exacerbated by the electron-withdrawing chlorine). We also provide a HATU/DIPEA  protocol for sterically demanding sequences, with specific modifications to suppress side reactions.

Chemist’s Perspective: The 7-Chloro-Tryptophan Challenge

To select the right reagent, one must understand the substrate's behavior at the molecular level.

A. Steric Hindrance at the 7-Position

Unlike 5- or 6-substituted indoles, the 7-chloro group is positioned directly adjacent to the indole NH. While it does not block the


-carbon directly, it increases the hydrodynamic radius of the side chain, creating a "molecular wall" that can impede the approach of the incoming amine, especially in secondary structures or on solid support.
B. Electronic Activation of the Indole Nitrogen

The chlorine atom is strongly electron-withdrawing (inductive effect,


).
  • Effect: It pulls electron density away from the indole ring, making the indole NH proton (

    
    -H) more acidic (
    
    
    
    drops from ~17 to ~15-16).
  • Risk: In the presence of strong bases (like DIPEA or DBU) used with uronium reagents (HATU/HBTU), the indole nitrogen is more prone to deprotonation and subsequent

    
    -acylation  (formation of a branched peptide on the indole ring).
    
  • Solution: Use base-free carbodiimide chemistry (DIC) or strictly controlled base equivalents.

C. The "DL" Factor (Stereochemistry)

Since the starting material is racemic (DL), coupling it to a chiral amine (e.g., L-Alanine-OMe) will inevitably result in a mixture of diastereomers (L-L and D-L pairs).

  • Implication: These diastereomers will have distinct physical properties (NMR shifts, retention times). The protocol below assumes this mixture is intentional (e.g., for library screening) but notes separation techniques.

Reagent Selection Matrix

The following decision matrix outlines the logic for selecting coupling reagents based on sequence difficulty and side-reaction risks.

ReagentSelection Start Start: Coupling Boc-7-Cl-Trp-OH CheckSeq Is the Sequence Sterically Hindered? Start->CheckSeq Standard Standard/Linear Sequence CheckSeq->Standard No Hindered Hindered/Cyclization CheckSeq->Hindered Yes Rec1 Rec 1: DIC + Oxyma Pure (Base-Free) Standard->Rec1 Reason1 Prevents N-ind acylation Maintains solubility Rec1->Reason1 Rec2 Rec 2: HATU + HOAt + DIPEA (Base-Minimized) Hindered->Rec2 Reason2 High reactivity required Must limit Base < 2.0 eq Rec2->Reason2

Figure 1: Decision matrix for reagent selection. Green path is recommended for 80% of applications to preserve indole integrity.

Protocol A: The "Safe" Method (DIC/Oxyma)

Best for: Standard solution-phase coupling, preventing indole side reactions, and avoiding racemization of chiral partners.

Mechanism: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior additive to HOBt, forming a highly reactive but stable active ester. The reaction proceeds at near-neutral pH, protecting the sensitive 7-Cl-indole NH.

Materials:
  • This compound (1.0 eq)

  • Amine component (e.g., H-AA-OMe[1]·HCl) (1.1 eq)

  • DIC (N,N′-Diisopropylcarbodiimide) (1.1 eq)

  • Oxyma Pure (1.1 eq)

  • Solvent: DMF or DMF/DCM (1:1) (Concentration ~0.1 M)

  • Note: If amine is a salt (e.g., HCl), add exactly 1.0 eq of DIPEA to neutralize the salt ONLY.

Step-by-Step Procedure:
  • Activation: In a round-bottom flask, dissolve this compound (1.0 mmol) and Oxyma Pure (1.1 mmol) in DMF (5 mL).

  • Cooling: Cool the solution to 0°C in an ice bath. Cooling is critical to suppress initial racemization of the activated ester.

  • Carbodiimide Addition: Add DIC (1.1 mmol) dropwise. Stir at 0°C for 5–10 minutes. The solution may turn slightly yellow (characteristic of Oxyma active esters).

  • Amine Addition: Add the amine component (1.1 mmol).

    • Critical: If the amine is an HCl salt, premix it with exactly 1.0 equivalent of DIPEA in a separate vial of DMF, then add this mixture to the activated acid. Do not add excess base to the main reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material (

    
     of 7-Cl-Trp will be distinct from native Trp).
    
  • Workup:

    • Dilute with EtOAc.

    • Wash with 5%

      
        (removes basic impurities), then Sat. 
      
      
      
      (removes unreacted Oxyma/Acid), then Brine.
    • Note: Oxyma byproducts are water-soluble and easily removed.

Protocol B: The "Power" Method (HATU/HOAt)

Best for: Sterically hindered amines (e.g., N-methylated amino acids) or solid-phase synthesis (SPPS) where kinetics are slow.

Risk Management: HATU is extremely fast but requires a base (DIPEA). To prevent the 7-Cl-indole from reacting, we use a "starved base" approach.

Materials:
  • This compound (1.0 eq)

  • HATU (1.0 eq) - Do not use excess.[1][2]

  • HOAt (0.5 eq) - Optional additive to boost kinetics further.

  • DIPEA (Diisopropylethylamine) (2.0 eq maximum)

Step-by-Step Procedure:
  • Dissolution: Dissolve this compound (1.0 mmol) and HATU (1.0 mmol) in dry DMF (5 mL).

  • Base Addition (The Trigger): Add DIPEA (1.0 mmol) dropwise at 0°C. The solution will turn yellow immediately (formation of the At-active ester).

  • Pre-activation: Stir for exactly 1–2 minutes. Do not wait longer; HATU active esters can guanidinylate the amine if left too long or if HATU is in excess.

  • Coupling: Add the amine component (1.0 mmol) and the remaining DIPEA (1.0 mmol).

  • Reaction: Stir at Room Temperature for 1 hour. HATU reactions are typically complete within 30–60 minutes.

  • Quench: If the reaction is not complete after 2 hours, do not add more HATU. Instead, add a small amount of water or alcohol to quench the active ester before workup to prevent side reactions during concentration.

Analytical Data & Troubleshooting

Expected Physical Properties
PropertyBoc-Trp-OH (Native)Boc-7-Cl-Trp-OHImpact on Protocol
Solubility (DCM) HighModerateUse DMF or NMP for coupling.
Indole NH Acidity


Avoid excess base to prevent N-acylation.
HPLC Retention BaselineShifted +1-2 minMore lipophilic due to -Cl.
Handling the DL-Mixture (Diastereomers)

When coupling Boc-7-chloro-DL-Trp to a chiral amine (e.g., L-Phe-OMe), you will generate two products:

  • Boc-7-chloro-D -Trp-L-Phe-OMe

  • Boc-7-chloro-L -Trp-L-Phe-OMe

Separation Protocol: These diastereomers can typically be separated by standard Silica Gel Flash Chromatography.

  • Eluent: Hexanes:Ethyl Acetate (gradient from 8:2 to 1:1).

  • Observation: The diastereomers often have

    
    . The less polar diastereomer usually elutes first.
    

Workflow Visualization

Workflow Start Start: 1.0 mmol Boc-7-Cl-Trp-OH Dissolve Dissolve in DMF Add Oxyma Pure (1.1 eq) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Activate Add DIC (1.1 eq) Stir 5 min Cool->Activate AddAmine Add Amine Partner (If HCl salt, premix w/ 1.0 eq DIPEA) Activate->AddAmine Monitor Monitor LCMS (2-4 hrs) Check for Diastereomers AddAmine->Monitor Workup Acid Wash (KHSO4) -> Base Wash (NaHCO3) Monitor->Workup

Figure 2: Optimized workflow for Protocol A (DIC/Oxyma).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][4] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Indole Alkylation in Boc-Trp Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Indole Alkylation During Boc-Tryptophan Deprotection Content Type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals

Senior Application Scientist Note: In Boc chemistry, the deprotection of the


-Boc group (or side-chain Boc) releases the tert-butyl cation (

), a potent electrophile. Tryptophan (Trp), with its electron-rich indole ring, is a "soft" nucleophile that acts as a magnet for these cations. Without intervention, this leads to irreversible C-alkylation (mono-, di-, and tri-tert-butylated impurities) that are often inseparable from the desired product by HPLC.

This guide moves beyond basic protocols to address the equilibrium dynamics of cation generation and the specific scavenger architectures required to protect the indole moiety.

Diagnostic & Troubleshooting Guide (Q&A)

Issue 1: I see multiple +56 Da mass shifts in my crude peptide. Is this reversible?

Diagnosis: No. This indicates C-alkylation of the indole ring (usually at positions 2, 5, or 7). Unlike


-alkylation (which is rare with 

but possible), C-alkylation creates a stable carbon-carbon bond that cannot be reversed by standard acid/base treatments.

Root Cause: The rate of


 generation exceeded the capture rate of your scavenger system. This often happens when using "standard" cleavage cocktails (e.g., 95% TFA / 5% Water) which are insufficient for Trp-containing sequences.

Solution:

  • Switch to a Thiol-Silane System: Water is a poor scavenger for the lipophilic

    
     species. You must use "soft" nucleophiles.
    
  • Protocol Adjustment: Implement the "High-Capture" Cocktail (See Protocol A below).

  • Prevention: If the sequence allows, use Trp(For) (Formyl protection) instead of unprotected Trp. The electron-withdrawing formyl group deactivates the indole ring, preventing alkylation.

Issue 2: I am using 5% TIS (Triisopropylsilane), but alkylation persists.

Analysis: While TIS is an excellent hydride donor, it may not be fast enough to compete with the indole ring if the local concentration of


 is high. Furthermore, in TFA, isobutene (the elimination product) exists in equilibrium with tert-butyl trifluoroacetate , a stable ester that acts as a slow-release alkylating agent.

Technical Insight: Silanes scavenge carbocations effectively but react poorly with tert-butyl trifluoroacetate. Thiols (like EDT or Thioanisole) react rapidly with both the free cation and the ester via


 mechanisms.

Corrective Action:

  • Add Ethanedithiol (EDT): EDT is the most effective scavenger for the tert-butyl trifluoroacetate ester.[1]

  • Add Thioanisole: Acts as a secondary soft nucleophile.

  • Recommended Ratio: TFA : Thioanisole : EDT : Anisole (90 : 5 : 3 : 2).

Issue 3: My peptide smells of sulfur after workup, or I see Met oxidation.

Diagnosis: Residual thiols (EDT/Thioanisole) or incomplete removal of scavenger adducts.

Solution:

  • Ether Precipitation: Ensure rigorous precipitation with cold diethyl ether or MTBE (Methyl tert-butyl ether). The lipophilic scavenger-tBu adducts remain in the ether layer.

  • DTE Substitution: If the smell of EDT is prohibitive, use Dithioerythritol (DTE) . It is less volatile but similarly effective.

  • Post-Cleavage Wash: Wash the precipitated peptide pellet 3x with fresh ether.

Mechanistic Visualization

The following diagram illustrates the competition between the Indole ring and Scavengers for the tert-butyl cation and the trifluoroacetate ester.

IndoleAlkylation BocGroup Boc-Trp-Peptide tBuCation tert-Butyl Cation (tBu+) BocGroup->tBuCation Acidolysis TFA TFA Cleavage tBuEster tert-Butyl Trifluoroacetate tBuCation->tBuEster Equilibrium with TFA Indole Trp Indole Ring (Nucleophile) tBuCation->Indole Electrophilic Attack (Fast) Scavenger Scavengers (EDT, Thioanisole, TIS) tBuCation->Scavenger Competitive Capture tBuEster->Indole Slow Release Attack tBuEster->Scavenger SN2 Attack AlkylatedProduct PERMANENT DAMAGE (C-Alkylated Trp) Indole->AlkylatedProduct ScavengedProduct SAFE BYPRODUCT (tBu-Scavenger Adduct) Scavenger->ScavengedProduct Removed in Workup

Caption: Kinetic competition between Indole alkylation (Red path) and Scavenger capture (Green path).

Comparative Data: Scavenger Efficiency

The table below summarizes the efficiency of different scavenger cocktails in preventing Trp tert-butylation during a 2-hour Boc deprotection (TFA).

Scavenger CocktailComposition (v/v)Protection Efficiency*Notes
Control TFA (Neat)< 10%Severe alkylation; unacceptable.
Standard TFA : Water (95:5)40-60%Water is too polar to scavenge lipophilic tBu+ effectively.
Silane Only TFA : TIS : Water (95:2.5:2.5)75-85%Good for general use; insufficient for sensitive Trp sequences.
Reagent K TFA : PhOH : H2O : Thioanisole : EDT (82.5:5:5:5:2.5)> 98% The "Gold Standard" for Trp/Met/Cys containing peptides.
"Odorless" TFA : TIS : DTE : Water (92.5:2.5:2.5:2.[2]5)90-95%Good compromise between efficacy and lab safety/smell.

*Efficiency defined as % of non-alkylated Trp recovered by HPLC analysis.

Optimized Experimental Protocols

Protocol A: The "High-Capture" Deprotection (For Unprotected Trp)

Use this protocol for sequences containing Trp, Met, or Cys where Trp(For) was not used.

Reagents:

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Thioanisole[1][3][4]

  • Ethanedithiol (EDT) or 1,2-Dithioethane

  • Anisole[3]

  • Cold Diethyl Ether or MTBE

Procedure:

  • Preparation: In a fume hood, prepare the Scavenger Cocktail :

    • TFA (900 µL)

    • Thioanisole (50 µL)

    • EDT (30 µL)

    • Anisole (20 µL)

    • Scale as necessary.

  • Dissolution: Add the cocktail to the dry peptide-resin (for SPPS) or crude protected peptide (10 mg peptide / 1 mL cocktail).

  • Reaction: Cap the vessel tightly. Agitate at Room Temperature (20-25°C) for 2 hours .

    • Critical: Do not heat. Higher temperatures exponentially increase the rate of alkylation.

  • Precipitation:

    • Filter the resin (if SPPS) and collect the filtrate.

    • Add the filtrate dropwise into 10 volumes of ice-cold diethyl ether .

    • A white precipitate should form.

  • Wash: Centrifuge (3000 x g, 5 min). Decant the ether (which contains the scavenged tBu-products). Resuspend the pellet in fresh cold ether and repeat 3 times.

  • Drying: Dry the pellet under a stream of nitrogen.

Protocol B: Using Trp(For) Protection (The Preventative Route)

Use this when synthesizing the peptide from scratch. It eliminates the alkylation risk entirely during TFA steps.

  • Synthesis: Incorporate Boc-Trp(For)-OH instead of Boc-Trp-OH.

  • Boc Removal: Use standard TFA/DCM (1:1) or TFA/TIS/Water.[2][5] The Formyl group is stable to TFA.

  • Final Deprotection (Formyl Removal):

    • Method 1 (HF): "Low-High" HF cleavage removes the Formyl group.

    • Method 2 (Base): If avoiding HF, treat the purified peptide with 10% Piperidine in DMF (or aqueous 0.1 M NaOH if peptide is stable) for 30 mins to remove the Formyl group.

References

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers."[5] International Journal of Peptide and Protein Research.

  • Tam, J. P., et al. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.

  • Thermo Fisher Scientific. "Introduction to Cleavage Techniques: Scavenger Strategies." Peptide Synthesis Technical Guide.

  • BenchChem. "Technical Support: Scavengers for t-butyl Cation in Boc Deprotection."

Sources

Technical Support Center: Hydrophobic Tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Solubility Optimization | Lead Scientist: Dr. A. Vance[1]

🟢 Triage: Start Here

User: "My tryptophan derivative is precipitating. What should I do?"

Dr. Vance: Welcome. Tryptophan (Trp) derivatives are notoriously difficult due to the indole ring , which drives strong


 stacking and hydrophobic aggregation.[1] To select the correct troubleshooting path, we must first categorize your derivative and application.
Diagnostic Decision Tree

Use the flow below to identify the correct solubilization strategy for your specific derivative.

TrpSolubility Start Start: Solid Trp Derivative Q1 Is the C-terminus or N-terminus chemically blocked? (e.g., Methyl ester, N-Acetyl) Start->Q1 Q2 Application Type? Q1->Q2 Yes (Neutral/Hydrophobic) Branch_Salt Strategy A: pH Adjustment & Salt Formation Q1->Branch_Salt No (Zwitterion/Ionizable) Branch_Cosolvent Strategy B: Organic Co-solvents (DMSO/EtOH) Q2->Branch_Cosolvent Chemical Synthesis / Non-Biological Branch_Complex Strategy C: Cyclodextrin Complexation Q2->Branch_Complex Cell Culture / Sensitive Bioassay

Figure 1: Triage logic for selecting a solubilization method based on chemical structure and downstream application.

📘 Module 1: The "Crash" Phenomenon (Co-solvents)

Issue: "I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous buffer."

The Mechanism: Dielectric Shock

This is the most common failure mode. DMSO (Dielectric constant


) and Water (

) are miscible, but your compound is not.[1] When you rapidly inject a DMSO stock into water, the local solvent environment changes faster than the solute can disperse. The hydrophobic indole rings instantly stack (

interactions), forming tight aggregates that are kinetically trapped.[1]
Troubleshooting Guide
ParameterRecommendationScientific Rationale
Co-solvent DMSO (Dimethyl sulfoxide)Disrupts hydrogen bonding and accommodates the aromatic indole ring better than Ethanol.[1]
Max Concentration 0.1% - 0.5% (v/v) Most cell lines tolerate 0.1% DMSO.[1] Above 1%, cytotoxicity and membrane poration occur [1, 2].[1]
Mixing Method "Dropwise with Vortex" Crucial: Never add buffer to the DMSO stock. Add the DMSO stock dropwise into rapidly stirring buffer. This prevents local regions of high water content from crashing the compound before it disperses.
FAQ: Ethanol vs. DMSO?

Q: Can I use Ethanol instead? A: Only if your derivative is moderately hydrophobic.[1] For highly insoluble Trp derivatives (e.g., Boc-Trp-OBzl), Ethanol often fails because it is less polarizable than DMSO.[1] Furthermore, Ethanol evaporates, changing the concentration of your stock over time.

📙 Module 2: The "Shield" Strategy (Cyclodextrins)

Issue: "I cannot use DMSO because my cells are sensitive, but my compound is insoluble in water."

The Solution: Host-Guest Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[1][2] The indole side chain of tryptophan fits nearly perfectly into the cavity of


-Cyclodextrin , shielding the hydrophobic ring from the aqueous environment.

Recommended Reagent: HP-


-CD  (2-Hydroxypropyl-

-cyclodextrin).[1]
  • Why? Native

    
    -CD has limited solubility (~18 mg/mL).[1] The hydroxypropyl derivative is soluble >500 mg/mL and is FDA-approved for parenteral use.
    
Molecular Mechanism Diagram

CD_Mechanism Host HP-beta-CD (Host) Complex Inclusion Complex (Soluble) Host->Complex k_on Guest Trp-Derivative (Guest) Guest->Complex hydrophobic driving force

Figure 2: The indole moiety of the tryptophan derivative displaces water from the cyclodextrin cavity, forming a soluble inclusion complex.

Protocol: Preparing a CD-Solubilized Stock
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Add Compound: Add your solid Trp derivative to the vehicle.

  • Equilibrate: Shake at 25°C for 24 hours. The mechanical energy helps the indole ring find the CD cavity.

  • Filter: Remove undissolved solids. The filtrate contains your solubilized drug.[1]

🟢 Module 3: The "Charge" Strategy (Salts & pH)

Issue: "My Trp-methyl ester won't dissolve in water, even though Tryptophan itself is soluble."

The Mechanism: Loss of Zwitterion

Native Tryptophan is zwitterionic at pH 7 (contains both


 and 

).[1] These charges interact with water, aiding solubility (~11.4 mg/mL) [3].[1]
  • Derivatives (e.g., Trp-OMe): Blocking the carboxyl group removes the negative charge. At pH 7, the amine is partially protonated, but the molecule is largely hydrophobic.

  • Derivatives (e.g., Ac-Trp-OH): Blocking the amine removes the positive charge.

Salt Selection Table

If you must formulate a salt, the counter-ion significantly impacts solubility (Hofmeister series effects).[1]

Derivative TypeRecommended Counter-ionWhy?
Basic (Free Amine) Mesylate (

) or Chloride (

)
Mesylates often break crystal lattices better than chlorides for hydrophobic bases.[1]
Acidic (Free Acid) Potassium (

) or Lysine

salts of amino acids are generally more soluble than

salts due to lower charge density (chaotropic nature) [3].[1]

🔬 Experimental Protocols

Protocol A: Kinetic Solubility Assay (The "Quick Check")

Use this to determine the maximum concentration before precipitation occurs in your assay buffer.

  • Prepare Stock: Dissolve compound in DMSO at 10 mM.

  • Prepare Plate: In a clear 96-well plate, add 196 µL of Assay Buffer per well.

  • Spike: Add 4 µL of DMSO stock (2% final DMSO). Mix immediately.

  • Read: Measure Absorbance at 620 nm (turbidity) immediately and after 4 hours.

  • Interpret: An increase in OD620 > 0.01 relative to blank indicates precipitation.[1]

Protocol B: Phase Solubility Determination (Higuchi-Connors)

Use this to calculate the binding constant (


) with Cyclodextrins.[1]
  • Prepare CD Series: Make 0, 5, 10, 20, 50 mM HP-

    
    -CD solutions in water.
    
  • Excess Solute: Add excess solid Trp derivative to each vial.

  • Equilibrate: Shake for 48 hours at room temperature.

  • Analyze: Filter (0.45 µm) and quantify the dissolved compound via HPLC or UV-Vis (280 nm).

  • Plot: Plot [Drug] dissolved (M) vs. [CD] (M).

  • Calculate: A linear slope indicates a 1:1 complex.[1]

    
    [1]
    

📚 References

  • Timm, M., et al. (2013).[1] Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines.[1] Toxicology Reports.[1]

  • Verheijen, J.C., et al. (2019).[1] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[3] Journal of Visualized Experiments.[1]

  • Li, Z., et al. (2023).[1] Measurement and Correlation of Solubility of L-Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions. Journal of Solution Chemistry.[1][4]

  • Brewster, M.E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][5][6][] Advanced Drug Delivery Reviews.[1]

  • PubChem. (2025).[1] Tryptophan Compound Summary. National Library of Medicine.[1]

Sources

scavenger selection for Boc-7-chloro-DL-tryptophan cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scavenger Selection for Boc-7-chloro-DL-tryptophan Cleavage Department: Chemical Development & Peptide Synthesis Support Document ID: TS-BOC-TRP-CL7-001[1]

Introduction: The 7-Chloro-Tryptophan Challenge

You are likely accessing this guide because you are performing a global deprotection or resin cleavage of a peptide containing This compound .[1]

While standard Tryptophan (Trp) is notorious for undergoing electrophilic aromatic substitution (alkylation) during Boc removal, the 7-chloro derivative presents a unique chemical paradox:

  • Electronic Deactivation: The chlorine atom at position 7 exerts an inductive electron-withdrawing effect ($ -I $), theoretically making the indole ring less nucleophilic and slightly more resistant to alkylation than native Trp.[1]

  • High Stakes: Despite this deactivation, the indole system remains electron-rich enough to be attacked by the massive flood of tert-butyl cations ($ t\text{-Bu}^+ $) generated during acidolysis.[1] If alkylation occurs, the 7-chloro substituent makes purification separation extremely difficult due to similar hydrophobicity.[1]

This guide provides the exact scavenger cocktails and troubleshooting logic to ensure the integrity of the 7-chloroindole moiety.

Module 1: The Mechanism of Failure

To prevent side reactions, we must understand the enemy: the tert-butyl cation .[1]

When Trifluoroacetic Acid (TFA) attacks the Boc group, it fragments into


 and a 

cation.[1][2][3][4] Without adequate scavengers, this cation seeks the most electron-rich center available.[1] In your molecule, that is the C2 or C5 position of the 7-chloroindole ring.[1]
Diagram: The Scavenger Competition

This diagram illustrates the race between the scavenger and the 7-Cl-Trp ring for the reactive cation.

ScavengerMechanism Boc Boc-Protected Peptide Cation tert-Butyl Cation (t-Bu+) Boc->Cation Acidolysis TFA TFA (Acid) TFA->Boc Scavenger Scavenger (Silane/Thiol) Cation->Scavenger Fast Kinetic Trap (Preferred Path) Trp 7-Cl-Trp (Indole Ring) Cation->Trp Slow Attack (If Scavenger Depleted) Safe Quenched Adduct (Safe Waste) Scavenger->Safe Alkylated Alkylated 7-Cl-Trp (Permanent Impurity) Trp->Alkylated

Caption: The kinetic race: Scavengers must intercept the t-Bu+ cation before it attacks the 7-chloroindole ring.

Module 2: Scavenger Selection Matrix

For 7-chloro-Trp, we recommend silane-based scavengers over thiols when possible, to avoid the foul odor of EDT, unless the peptide also contains Methionine (Met) or Cysteine (Cys) which require specific protection.[1]

Scavenger ComponentRole in 7-Cl-Trp CleavageRecommendation Status
Triisopropylsilane (TIS) The Primary Shield. Acts as a hydride donor to irreversibly quench cations.[1] Highly effective for Trp protection.[1]MANDATORY
Water Hydrolyzes cations.[1] Essential for solvating the peptide and moderating acid strength.[1]MANDATORY
1,2-Ethanedithiol (EDT) The "Nuclear Option."[1] Most effective scavenger for Trp, but foul-smelling.[1] Use only if TIS fails or if Met/Cys are present.[1]CONDITIONAL
Phenol Protects Tyr and Trp.[1][5] Acts as a "sponge" for cations via alkylation of its own ring.[1]HIGHLY RECOMMENDED
Thioanisole Accelerates removal of Pbf/Pmc (Arg) protecting groups.[1]USE WITH CAUTION (Can promote side reactions if not balanced)

Module 3: Validated Cleavage Protocols

Do not use "neat" TFA. The concentration of cations will overwhelm the indole ring.[1]

Protocol A: The "Modern Standard" (Reagent B)

Best for: Peptides containing 7-Cl-Trp but NO Cysteine/Methionine.[1] Low odor.[1]

  • Preparation: Pre-chill reagents to 0°C.

  • Cocktail Composition:

    • TFA: 88%[1][5]

    • Phenol: 5%[1][5]

    • Water: 5%[1][5]

    • Triisopropylsilane (TIS): 2%[1][5]

  • Execution:

    • Add cocktail to the resin/peptide (10-20 mL per gram of resin).[1]

    • Shake vigorously for 2-3 hours at Room Temperature.

    • Note: The TIS acts as the specific guardian for the 7-Cl-Trp.

Protocol B: The "High Risk" Mix (Reagent K)

Best for: Peptides containing 7-Cl-Trp AND Cysteine, Methionine, or multiple Arginines.[1]

  • Preparation: Work in a highly ventilated fume hood (EDT stench).

  • Cocktail Composition:

    • TFA: 82.5%[1][5]

    • Phenol: 5%[1][5]

    • Water: 5%[1][5][6]

    • Thioanisole: 5%[1][3]

    • 1,2-Ethanedithiol (EDT): 2.5%[1][5]

  • Execution:

    • EDT prevents oxidation of Met and alkylation of Trp.[1]

    • Thioanisole aids in the removal of bulky sulfonyl protecting groups on Arginine.[1]

Module 4: Troubleshooting & FAQs

Issue Resolution Guide

Symptom: Mass Spec shows +56 Da adduct on the product.[1]

  • Diagnosis: tert-Butylation of the 7-chloroindole ring.

  • Root Cause: Scavenger depletion.[1] The

    
     cations overwhelmed the TIS/Water capacity.[1]
    
  • Solution:

    • Switch to Protocol B (Reagent K) . EDT is a more aggressive scavenger than TIS.[1]

    • Increase the volume of the cocktail relative to the resin (dilution effect).[1]

Symptom: Mass Spec shows +2 Da or +4 Da mass shift.[1]

  • Diagnosis: Reduction of the Indole double bond (Indoline formation).[1]

  • Root Cause: Over-exposure to Silanes (TIS) in high acid concentration.[1] While rare with 7-Cl-Trp, the electron-withdrawing Cl can alter the reduction potential.

  • Solution: Reduce cleavage time. Do not exceed 2 hours. Reduce TIS concentration to 1%.

Symptom: Mass Spec shows -34 Da (Loss of Chlorine).[1]

  • Diagnosis: Dechlorination (Hydrodehalogenation).[1]

  • Root Cause: This is extremely rare in TFA cleavage but can occur if catalytic hydrogenation was attempted in a previous step, or if extremely strong reducing agents were used.[1]

  • Solution: Ensure no palladium (Pd) contaminants are present in the vessel.[1] TFA/TIS alone generally does not remove aryl chlorides.[1]

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Analyze Crude Peptide (LC-MS) MassCheck Check Mass Shift Start->MassCheck Plus56 +56 Da (t-Butyl Adduct) MassCheck->Plus56 Alkylation Plus16 +16 Da (Oxidation) MassCheck->Plus16 Oxidation Correct Correct Mass (Target) MassCheck->Correct None Action56 Switch to Reagent K (Add EDT) Plus56->Action56 Action16 Add Thioanisole/EDT (Prevent Met Oxidation) Plus16->Action16 ActionCorrect Proceed to Purification Correct->ActionCorrect

Caption: Diagnostic flow for identifying scavenger failures based on Mass Spectrometry shifts.

References

  • Lundt, B. F., et al. (1978).[1] "Selective removal of the t-butyloxycarbonyl group."[1] International Journal of Peptide and Protein Research, 12(5), 258-268.[1]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990).[1] "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[1][7][8] International Journal of Peptide and Protein Research, 36(3), 255-266.[1]

  • Pearson, D. A., et al. (1989).[1] "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis." The Journal of Organic Chemistry, 54(16), 3882–3893.[1] [1]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] "Amino Acid-Protecting Groups."[1][9][10] Chemical Reviews, 109(6), 2455–2504.[1] [1]

Sources

optimizing reaction time for Boc removal in halogenated tryptophans

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for researchers working with sensitive halogenated tryptophan derivatives.

Current Status: Operational | Topic: Reaction Time Optimization & Purity Control Assigned Specialist: Senior Application Scientist (Ph.D., Peptide Chemistry)

Executive Summary & Decision Dashboard

Removing the Boc group from halogenated tryptophans (e.g., 5-Br-Trp, 6-Cl-Trp) presents a unique "double-bind" challenge. You must use sufficient acidity to cleave the carbamate (Boc) while navigating two competing risks:

  • Indole Alkylation: The generated tert-butyl cation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) is a potent electrophile that attacks the electron-rich indole ring.
    
  • Halogen Integrity: While halogens (Cl, Br, I) deactivate the ring (reducing alkylation risk compared to native Trp), the Carbon-Halogen bond can be labile under prolonged acidic exposure or photo-irradiation, leading to dehalogenation.

Quick Reference: Optimization Parameters

ParameterStandard Condition (Native Trp)Optimized for Halogenated Trp Why?
Reagent 50% TFA in DCM4M HCl in Dioxane or Oxalyl Chloride/MeOH HCl/Dioxane is faster (kinetic control); Oxalyl Chloride is milder (thermodynamic stability).
Scavengers Water, Thioanisole, EDTTIPS (2.5%) + H₂O (2.5%) Avoids sulfur-based adducts; TIPS is a superior hydride donor for

quenching.
Time 30–60 mins10–20 mins (HCl) or 1–4 hrs (Oxalyl Cl) Minimizes exposure of the C-Hal bond to acidic environment.
Temperature Room Temp (25°C)0°C to Room Temp Cold start suppresses side-reaction kinetics.

The Mechanics of Failure (Expertise & Causality)

To optimize reaction time, you must understand the invisible war occurring in your flask.

The tert-Butyl Cation Problem

When acid cleaves the Boc group, it releases the tert-butyl cation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).[1] In a vacuum, this cation collapses to isobutene (gas). In solution, it seeks electron density.
  • Native Trp: The indole C2 and C5/C6 positions are electron-rich nucleophiles. Without scavengers, you get tert-butylated Trp impurities (+56 Da mass shift).

  • Halogenated Trp: The halogen is an Electron Withdrawing Group (EWG). It pulls density away from the ring, theoretically making it less susceptible to attack. However , this protection is not absolute. If the reaction runs too long, the high concentration of

    
     will eventually overcome the deactivation, leading to alkylated impurities that are nearly impossible to separate chromatographically.
    
The "Scavenger" Solution

You cannot stop


 formation, so you must outcompete the indole for it.
  • Triisopropylsilane (TIPS): A "hydride donor." It irreversibly reduces the

    
     to isobutane (gas/inert). This is the gold standard for halogenated systems.
    
  • Water: Acts as a nucleophile to trap

    
     as tert-butanol.
    
Visualization: The De-protection Pathway

The following diagram illustrates the kinetic competition you are managing.

BocDeprotection Start Boc-Hal-Trp Acid Acid Cleavage (TFA or HCl) Start->Acid Initiation Cation tert-Butyl Cation (tBu+) Acid->Cation Byproduct Gen. Product H-Hal-Trp (Desired) Acid->Product Deprotection SideRxn Alkylated Impurity (tBu-Hal-Trp) Cation->SideRxn Attacks Indole (Slowed by Halogen) Scavenged Inert Byproduct (Isobutane/tBuOH) Cation->Scavenged Trapped by TIPS/H2O

Caption: Kinetic competition between successful scavenging (Green) and indole alkylation (Red).

Optimized Protocols

Protocol A: The "Speed" Method (HCl/Dioxane)

Best for: Robust substrates where speed is critical to avoid degradation.

  • Preparation: Dissolve your Boc-protected halogenated Trp in a minimal amount of Dioxane.

  • Scavenger Addition: Add 2.5% v/v TIPS and 2.5% v/v H₂O .

    • Why? TIPS captures the cation; water ensures solubility of the resulting salt.

  • Acidolysis: Add an equal volume of 4M HCl in Dioxane .

    • Note: Final concentration is ~2M HCl.[2]

  • Reaction: Stir at Room Temperature for exactly 15 minutes .

  • Monitoring: Check TLC or HPLC immediately.

    • Target: Disappearance of Starting Material (SM). Do not wait for "perfect" conversion if minor SM remains; extended time risks purity.

  • Workup: Evaporate solvent in vacuo (keep bath <30°C). Co-evaporate with diethyl ether or toluene to remove residual acid.

Protocol B: The "Mild" Method (Oxalyl Chloride)

Best for: Highly sensitive substrates (e.g., Iodo-Trp) prone to acid-catalyzed dehalogenation.

  • Preparation: Dissolve substrate in dry Methanol (MeOH).

  • Reagent: Add Oxalyl Chloride (1.0–2.0 equiv) dropwise at 0°C.

    • Mechanism:[2][3][4] Generates anhydrous HCl in situ in a controlled manner.

  • Reaction: Allow to warm to RT. Stir for 1–4 hours .

  • Monitoring: Check hourly. This method is slower but much gentler on the C-Hal bond.

  • Workup: Direct evaporation.[2]

Troubleshooting & FAQs

Q1: My product has a +56 Da impurity that co-elutes. What is it? A: This is tert-butylated halogenated tryptophan. The


 attacked the indole ring.[1][5]
  • Fix: You cannot easily purify this. You must prevent it. Repeat the synthesis using Protocol A with fresh TIPS. Ensure your scavenger volume is accurate. If using TFA, switch to HCl/Dioxane to reduce the contact time.

Q2: I see a -Br/-Cl mass shift (loss of halogen). Why? A: You likely exposed the reaction to light or used old TFA.

  • Mechanism: Halogenated aromatic rings can undergo radical dehalogenation, especially Bromine and Iodine.

  • Fix: Wrap your reaction flask in aluminum foil to exclude light. Use fresh, high-quality reagents. Avoid heating the reaction above 25°C.

Q3: Can I use Thioanisole as a scavenger? A: Avoid it for Halogenated Trp.

  • Reason: Thioanisole is excellent for Methionine protection, but in Trp-containing peptides, it can form cationic adducts with the indole nitrogen. With the added electronic complexity of the halogen, this increases the "impurity profile" risk. Stick to Silanes (TIPS/TES).

Q4: Why HCl/Dioxane instead of TFA? A: Kinetic control. HCl/Dioxane typically removes Boc in 10–20 minutes.[2] TFA/DCM often requires 30–60 minutes. Every extra minute the halogenated indole sits in a soup of carbocations is a minute of risk.

Workflow Logic Diagram

Use this decision tree to select the correct protocol for your specific halogenated tryptophan.

OptimizationLogic Start Start: Boc-Hal-Trp Removal HalogenType Identify Halogen Start->HalogenType Br_I Bromine (Br) or Iodine (I) HalogenType->Br_I Cl_F Chlorine (Cl) or Fluorine (F) HalogenType->Cl_F SensCheck Is the Halogen position acid-labile? Br_I->SensCheck ProtoA Protocol A: HCl/Dioxane (Fast) Cl_F->ProtoA Generally Stable SensCheck->ProtoA No (Mod Risk) ProtoB Protocol B: Oxalyl Chloride (Mild) SensCheck->ProtoB Yes (High Risk) Precaution CRITICAL: Wrap in Foil (No Light) ProtoA->Precaution ProtoB->Precaution

Caption: Decision matrix for selecting the optimal deprotection protocol based on halogen stability.

References

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2025). Side-reaction in the SPPS of Trp-containing peptides. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 7-Chloro-DL-Tryptophan vs. 5-Chloro-DL-Tryptophan Biological Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 7-chloro-DL-tryptophan (7-Cl-Trp) and 5-chloro-DL-tryptophan (5-Cl-Trp) . While structurally similar, these halogenated indole derivatives exhibit distinct biological potencies driven by their specific interactions with tryptophan-processing enzymes (IDO1, TPH) and their roles in secondary metabolite biosynthesis.

Key Distinction:

  • 7-Cl-Trp serves as a critical biosynthetic precursor for pyrrolnitrin-class antifungals.[1][2] It retains the 5-position availability, allowing for distinct metabolic processing, yet exhibits unique steric occlusion that alters enzyme kinetics in the kynurenine pathway.

Part 1: Chemical & Photophysical Properties

The position of the chlorine atom fundamentally alters the electronic distribution of the indole ring, influencing both fluorescence quantum yield and binding affinity.

Structural & Electronic Comparison
Feature5-Chloro-DL-Tryptophan7-Chloro-DL-Tryptophan
Substituent Position C5 (Para to indole nitrogen)C7 (Ortho to indole nitrogen)
Steric Impact Blocks 5-hydroxylation (TPH target)Occludes large binding pockets; affects N-H acidity
Fluorescence (QY) Significantly Quenched (< 0.05)Quenched (< 0.05)
pKa (Indole NH) ~16.5 (Increased acidity vs Trp)~15.8 (Inductive effect of Cl at C7)
Primary Biological Role Antibiotic moiety; TPH inhibitorAntifungal precursor; PrnB substrate
Fluorescence Quenching Mechanism

Unlike the highly fluorescent analog 7-azatryptophan , both chlorinated variants exhibit fluorescence quenching relative to L-Tryptophan (QY ~0.13).

  • Mechanism: The heavy atom effect of Chlorine enhances spin-orbit coupling, facilitating rapid intersystem crossing (ISC) from the singlet excited state (

    
    ) to the triplet state (
    
    
    
    ).
  • Application Note: Do not use 5-Cl-Trp or 7-Cl-Trp as fluorescent probes for protein folding if high sensitivity is required. Instead, use them as non-fluorescent isosteres to silence specific Trp signals in multi-tryptophan proteins.

Part 2: Biological Potency & Mechanism of Action

Antimicrobial Potency (Peptide Incorporation)

5-Cl-Trp demonstrates superior potency when engineered into antimicrobial peptides (AMPs).

  • Mechanism: The 5-Cl substituent increases the hydrophobicity of the indole ring without altering the steric footprint as drastically as a bromine or iodine atom, allowing the peptide to penetrate bacterial membranes more effectively.

Enzymatic Interaction: Kynurenine Pathway (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in tryptophan catabolism.

  • 5-Cl-Trp: Acts as a competitive inhibitor or slow substrate. The chlorine at C5 electronically deactivates the ring towards the electrophilic attack by the heme-bound superoxide, retarding ring cleavage.

  • 7-Cl-Trp: Can be accepted as a substrate but is processed slowly. Crucially, it is the natural substrate for PrnB (tryptophan 7-halogenase), a dioxygenase homolog that performs a cryptic rearrangement rather than ring cleavage.[6]

Enzymatic Interaction: Serotonin Pathway (TPH)

Tryptophan Hydroxylase (TPH) targets the C5 position.[7]

  • 5-Cl-Trp: Direct Blocker. Because the C5 position is occupied by chlorine, hydroxylation is impossible. This makes 5-Cl-Trp a potent tool for decoupling serotonin synthesis from protein synthesis in metabolic studies.

  • 7-Cl-Trp: Permissive Substrate. The C5 position remains open. 7-Cl-Trp can theoretically be hydroxylated to 5-hydroxy-7-chlorotryptophan, potentially creating "false" neurotransmitters with altered receptor binding profiles.

Part 3: Experimental Protocols

Protocol A: Differential IDO1 Inhibition Assay

Objective: Determine if the chlorinated analog acts as a substrate or inhibitor of human IDO1.

Reagents:

  • Recombinant hIDO1 enzyme.

  • Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase.

  • Substrate: L-Tryptophan (Km ~20 µM).

  • Test Compounds: 5-Cl-Trp, 7-Cl-Trp (0–100 µM).

Workflow:

  • Preparation: Dilute hIDO1 to 50 nM in buffer.

  • Incubation: Mix enzyme with Test Compound (variable conc.) and L-Trp (100 µM) at 37°C for 30 mins.

  • Termination: Stop reaction with 20% (w/v) Trichloroacetic acid (TCA).

  • Hydrolysis: Incubate at 50°C for 30 min to convert N-formylkynurenine to kynurenine.

  • Detection: Mix supernatant 1:1 with Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in acetic acid). Measure Absorbance at 490 nm .

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Interpretation: If Abs490 decreases with increasing Cl-Trp, it is an inhibitor. If Abs490 remains high but a new peak appears in HPLC, it is a substrate.

Protocol B: Biosynthetic Production of 7-Cl-Trp

Objective: Enzymatic halogenation using the RebH/RebF system (more specific than chemical chlorination).

  • Expression: Co-express RebH (halogenase) and RebF (flavin reductase) in E. coli BL21(DE3) using pETDuet-1 vector.

  • Lysis: Resuspend cells in 50 mM HEPES (pH 7.5), 500 mM NaCl. Lyse via sonication.

  • Reaction Mix:

    • 1 mM L-Tryptophan

    • 5 mM MgCl2

    • 100 mM NaCl (Chlorine source)

    • 10 µM FAD

    • 1 mM NADH (regenerated by Glucose Dehydrogenase system)

    • 5 µM RebH / 5 µM RebF

  • Incubation: 25°C for 16 hours with gentle shaking.

  • Purification: Acidify to pH 2.0, extract with Ethyl Acetate. 7-Cl-Trp precipitates or partitions into the aqueous phase at neutral pH relative to indole byproducts.

Part 4: Visualization of Pathways

Diagram 1: Biosynthetic Divergence

This diagram illustrates how 5-Cl-Trp and 7-Cl-Trp feed into distinct bioactive pathways (Antibiotics vs. Antifungals).

Biosynthesis Trp L-Tryptophan PrnA PrnA / RebH (FAD-Dep Halogenase) Trp->PrnA Regioselective Cl at C7 MibH MibH (Tryptophan 5-Halogenase) Trp->MibH Regioselective Cl at C5 ClTrp7 7-Chloro-L-Trp PrnA->ClTrp7 PrnB PrnB (Rearrangement) ClTrp7->PrnB Ring Contraction Pyrrol Pyrrolnitrin (Antifungal) PrnB->Pyrrol ClTrp5 5-Chloro-L-Trp MibH->ClTrp5 Ribosome Ribosomal Synthesis (e.g., Nisin I1W) ClTrp5->Ribosome Translational Incorporation NAI107 NAI-107 / Chlorinated AMPs (Antibacterial) Ribosome->NAI107

Caption: Divergent biosynthetic pathways. 7-Cl-Trp is a metabolic intermediate for pyrrolnitrin, while 5-Cl-Trp is a final moiety in peptide antibiotics.

Diagram 2: Enzymatic Interaction Logic (TPH/IDO)

This diagram details the mechanistic fate of each analog when encountering mammalian enzymes.

EnzymeLogic TPH Tryptophan Hydroxylase (Serotonin Pathway) Block STERIC BLOCK (No Reaction) TPH->Block C5 Occupied by Cl Substrate SLOW SUBSTRATE (Potential False Transmitter) TPH->Substrate C5 Open IDO IDO1 / TDO (Kynurenine Pathway) Inhib COMPETITIVE INHIBITION (Slow/No Ring Cleavage) IDO->Inhib Electronic Deactivation IDO->Inhib Steric Occlusion / Slow Turnover Cl5 5-Chloro-Trp Cl5->TPH Targets C5 Cl5->IDO Binds Active Site Cl7 7-Chloro-Trp Cl7->TPH Targets C5 Cl7->IDO Binds Active Site

Caption: Mechanistic fate of chlorinated tryptophans. 5-Cl-Trp acts as a definitive TPH blocker, whereas 7-Cl-Trp may act as a slow substrate.

References

  • Mechanism of Tryptophan 7-halogenase (PrnA): Dong, C., et al. (2005). "The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination." Science. Link

  • Biosynthesis of Halogenated Tryptophans: Payero, T. D., et al. (2015). "Biosynthesis of the Halogenated Indole Ring of Pyrrolnitrin." Biological Chemistry. Link

  • IDO1 Inhibition Studies: Röhrig, U. F., et al. (2010). "Rational design of indoleamine 2,3-dioxygenase inhibitors." Journal of Medicinal Chemistry. Link

  • Fluorescence of Halogenated Tryptophans: Sun, M., et al. (2013). "Optical properties of the nitrogen-substituted indoles." Journal of Physical Chemistry A. Link

Sources

Navigating the Landscape of Tryptophan Isosteres: A Comparative Guide to 7-Chlorotryptophan in Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the realm of protein engineering, the precise modification of protein structure and function is paramount. The incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit to achieve this, and among these, isosteres of the versatile amino acid tryptophan (Trp) are of particular interest. Tryptophan's unique indole side chain plays crucial roles in protein folding, stability, and interactions, making its analogs valuable probes and modulators.

This guide provides an in-depth comparison of 7-chlorotryptophan (7-Cl-Trp) with other commonly used tryptophan isosteres, offering a comprehensive overview of their properties, incorporation methodologies, and impact on protein characteristics. We will delve into the experimental data that underpins these comparisons and provide detailed protocols to empower your research endeavors.

The Central Role of Tryptophan and the Rationale for Isosteric Replacement

Tryptophan, with its large, aromatic indole side chain, is often found at protein-protein interfaces and in ligand-binding pockets. Its electron-rich nature facilitates cation-π and π-π stacking interactions, which are critical for molecular recognition. Furthermore, its intrinsic fluorescence is a valuable tool for studying protein folding and conformational changes.

Isosteric replacement of tryptophan with synthetic analogs allows for the subtle yet significant perturbation of these properties. By introducing modifications to the indole ring, we can fine-tune a protein's stability, folding kinetics, and biological activity. This approach is instrumental in:

  • Probing Structure-Function Relationships: Understanding the precise contribution of a specific tryptophan residue to a protein's function.

  • Enhancing Protein Stability: Modifying interactions to create more robust and thermostable proteins.

  • Developing Novel Therapeutics: Engineering proteins with altered binding affinities or novel catalytic activities.

  • Introducing Biophysical Probes: Incorporating analogs with unique spectroscopic signatures for detailed analysis of protein dynamics.

A Comparative Analysis of Tryptophan Isosteres

The choice of a tryptophan isostere is dictated by the specific research question and the desired modification. Here, we compare 7-chlorotryptophan to three other prominent classes of tryptophan analogs: 5-hydroxytryptophan, 7-azatryptophan, and fluorinated tryptophans.

dot

Caption: Structural relationship of Tryptophan and its common isosteres.

Feature7-Chlorotryptophan (7-Cl-Trp)5-Hydroxytryptophan (5-OH-Trp)7-Azatryptophan (7-Aza-Trp)Fluorinated Tryptophans (e.g., 5-F-Trp, 7-F-Trp)
Primary Structural Change Chlorine atom at the 7-position of the indole ring.Hydroxyl group at the 5-position of the indole ring.Nitrogen atom replaces the carbon at the 7-position.Fluorine atom(s) at various positions of the indole ring.
Electronic Effect Electron-withdrawing, alters the electrostatic potential of the indole ring.Electron-donating, increases the electron density of the indole ring.Alters the hydrogen bonding potential and electronic distribution.[1]Strongly electron-withdrawing, significantly alters the quadrupole moment of the indole ring.
Impact on Protein Stability Can be stabilizing or destabilizing depending on the local environment. The bulky chlorine atom can introduce steric clashes.Generally well-tolerated with minimal perturbation to protein stability.[2][3]Can decrease protein stability, particularly at low pH due to protonation of the azaindole nitrogen.[4]Can enhance stability through favorable electrostatic interactions or be destabilizing. The effect is position-dependent.[5][6]
Spectroscopic Properties Acts as a heavy atom for phasing in X-ray crystallography.[2] Can quench fluorescence.Red-shifted absorption and emission spectra compared to Trp. Useful as a FRET donor.[2]Significant red-shift in absorption and emission, making it a useful fluorescent probe.[1]19F NMR provides a sensitive probe for conformational changes.[5][6]
Key Applications Probing halogen bonding interactions, phasing in crystallography, modulating enzyme activity.FRET studies, probing hydrogen bonding networks.Fluorescent labeling, studying protein folding and dynamics.[1]19F NMR studies of protein conformation and ligand binding.[5][6]

Experimental Data: A Closer Look

Direct comparative studies of 7-Cl-Trp alongside other analogs in the same protein are limited. However, we can synthesize insights from various studies to guide experimental design.

A study on staphylococcal nuclease demonstrated that while 5-hydroxytryptophan was incorporated with minimal perturbation to the protein's stability, 7-azatryptophan led to a decrease in stability.[2][3] This highlights the nuanced effects of even seemingly minor atomic substitutions. The electron-withdrawing nature of the chlorine in 7-Cl-Trp can be expected to influence cation-π interactions differently than the electron-donating hydroxyl group in 5-OH-Trp or the nitrogen in 7-Aza-Trp. The larger van der Waals radius of chlorine compared to hydrogen or fluorine also introduces a steric component that must be considered.

Fluorinated tryptophans have been extensively used as 19F NMR probes.[5][6] The minimal steric perturbation of fluorine makes it an excellent choice for probing subtle conformational changes without significantly altering the protein structure. 7-Cl-Trp, with its larger size, is more likely to induce structural changes, which can be either a desired outcome for engineering purposes or an unwanted artifact when used as a simple probe.

Incorporating 7-Chlorotryptophan into Proteins: A Step-by-Step Protocol

The site-specific incorporation of 7-Cl-Trp and other ncAAs is most commonly achieved through amber stop codon suppression in a host organism like E. coli. This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with endogenous cellular components.

dot

Amber_Suppression_Workflow cluster_0 Plasmid Engineering cluster_1 Bacterial Expression cluster_2 Purification & Analysis Plasmid_Target Target Gene with Amber Codon (TAG) Transformation Co-transform E. coli Plasmid_Target->Transformation Plasmid_System Orthogonal aaRS/tRNA Pair (e.g., pEVOL) Plasmid_System->Transformation Culture Culture in media with 7-Cl-Trp Transformation->Culture Induction Induce Protein Expression (e.g., IPTG) Culture->Induction Lysis Cell Lysis Induction->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Analysis Biophysical Characterization Purification->Analysis

Caption: Workflow for site-specific incorporation of 7-Cl-Trp.

I. Plasmid Construction:

  • Mutagenesis of the Target Gene: Introduce an amber stop codon (TAG) at the desired tryptophan codon in your gene of interest using site-directed mutagenesis. The gene should be in a suitable expression vector, often a low-copy number plasmid like pCDF.

  • Orthogonal System Plasmid: Utilize a plasmid carrying the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. The pEVOL plasmid series is a robust and commonly used system for this purpose.[7] The specific aaRS will need to be evolved or selected for its specificity towards 7-Cl-Trp.

II. Protein Expression:

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target gene plasmid and the orthogonal system plasmid (e.g., pEVOL-7ClTrpRS).

  • Culture Growth:

    • Grow the transformed cells in a rich medium (e.g., 2YT) supplemented with the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • To ensure efficient incorporation, it is crucial to supplement the growth medium with 7-chlorotryptophan. A typical starting concentration is 1 mM.[3]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Simultaneously, if the aaRS is under an inducible promoter (e.g., araBAD promoter in pEVOL), add the corresponding inducer (e.g., L-arabinose at 0.02-0.2%).

  • Expression: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-18 hours to enhance proper protein folding and solubility.

III. Protein Purification and Verification:

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer. Lyse the cells using sonication or a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • If the target protein has an affinity tag (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA).

    • Further purification steps like ion-exchange and size-exclusion chromatography may be necessary to achieve high purity.

  • Verification of Incorporation: Confirm the successful incorporation of 7-Cl-Trp using mass spectrometry. The observed mass of the protein or a tryptic peptide containing the modification should correspond to the expected mass with the chloro-substitution.

Biophysical Characterization of 7-Cl-Trp Containing Proteins

A suite of biophysical techniques is essential to characterize the impact of 7-Cl-Trp incorporation on protein structure and function.

  • Circular Dichroism (CD) Spectroscopy: Far-UV CD is used to assess the secondary structure content of the protein. A comparison of the CD spectra of the wild-type and the 7-Cl-Trp variant can reveal any significant changes in folding.

  • Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan is often quenched by the heavy chlorine atom. This quenching can be used to study the local environment of the substituted tryptophan.

  • Thermal and Chemical Denaturation: Determine the melting temperature (Tm) or the midpoint of chemical denaturation (Cm) to quantify changes in protein stability. This can be monitored by CD or fluorescence spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as common as 19F NMR, 1H-15N HSQC spectra can provide a detailed fingerprint of the protein's folded state and reveal structural perturbations upon 7-Cl-Trp incorporation.

  • X-ray Crystallography: The chlorine atom can serve as an anomalous scatterer, aiding in the phasing of diffraction data to solve the protein's three-dimensional structure.[2]

Causality Behind Experimental Choices and Self-Validating Systems

The choice to use 7-Cl-Trp over other analogs is driven by the specific experimental goal. If the aim is to introduce a heavy atom for crystallographic phasing, 7-Cl-Trp is a logical choice. If the goal is to modulate cation-π interactions through an electron-withdrawing group, both 7-Cl-Trp and fluorinated tryptophans are candidates, with the former introducing a greater steric perturbation.

A robust experimental design for incorporating ncAAs is inherently self-validating. The use of an orthogonal aaRS/tRNA pair ensures that the ncAA is incorporated only at the designated amber codon. Mass spectrometry provides the definitive validation of successful and specific incorporation. Functional assays, comparing the activity of the wild-type and mutant proteins, will then reveal the direct consequence of the substitution.

Concluding Remarks and Future Directions

7-chlorotryptophan is a valuable addition to the protein engineer's toolkit, offering a unique combination of electronic and steric properties. While its application may not be as widespread as that of fluorinated or azatryptophans, it provides a powerful means to probe and manipulate protein structure and function in ways that other analogs cannot.

Future research should focus on direct comparative studies of 7-Cl-Trp with other isosteres within the same protein context to build a more comprehensive and quantitative understanding of their relative effects. The continued development of novel orthogonal synthetases will further expand the repertoire of ncAAs that can be efficiently incorporated into proteins, opening up new avenues for protein engineering and drug discovery.

References

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Boc-7-chloro-DL-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to achieve groundbreaking results safely and efficiently. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the personal protective equipment (PPE) and handling protocols for Boc-7-chloro-DL-tryptophan. Our philosophy is that a well-informed scientist is a safe scientist. By understanding the why behind each step, you can intuitively manage risks and ensure the integrity of your work.

Immediate Safety Briefing: A Compound Profile

This compound is a derivative of the amino acid tryptophan. To establish a robust safety protocol, we must analyze its constituent parts:

  • Tryptophan Core: The base amino acid, tryptophan, is generally considered non-hazardous and is not classified as acutely toxic, a skin or eye irritant, or a carcinogen.[1][2][3]

  • Boc Protecting Group: The N-α-Boc (tert-Butyloxycarbonyl) group is a common, stable protecting group in peptide synthesis. Safety data for related compounds like Boc-D-tryptophan indicate it is not a hazardous substance.[4]

  • 7-Chloro Moiety: This is the critical component for our risk assessment. While the parent molecule is benign, the addition of a halogen atom fundamentally alters our safety considerations. Halogenated organic compounds as a class can present various hazards, including potential irritation and, for some compounds, suspected carcinogenicity.[5] Furthermore, the chlorination of tryptophan can lead to the formation of toxic byproducts under certain conditions.[6][7]

Therefore, our core directive is to handle this compound not as a simple amino acid, but as a potentially hazardous halogenated organic compound, prioritizing containment and minimizing exposure.

ComponentKnown HazardsInferred Risk for this compound
DL-Tryptophan Not classified as hazardous.[1]Low intrinsic toxicity for the core structure.
Boc Group Not classified as hazardous.[4]Low reactivity and toxicity contribution.
7-Chloro Group General class (halogenated organics) may cause skin/eye irritation and may include suspected carcinogens.[5]Primary driver of required precautions. Handle with care to avoid dust inhalation and skin contact.

Core PPE Protocol: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it scales with the procedure. The following protocol is the mandatory minimum, with escalations based on the quantity of material and the nature of the operation.

Eye and Face Protection

Your eyes are irreplaceable. Chemical splashes can cause irreversible damage.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are required for all work involving this compound.[5]

  • Required for Splash Hazard: When handling solutions or performing transfers of more than 500 mL, you must upgrade to splash-proof chemical goggles.[5][8]

  • Maximum Protection: For tasks with a high risk of splashing or when handling large quantities of volatile chemicals, a face shield should be worn in addition to chemical goggles.[5][8][9]

Hand Protection

Skin contact is a primary route of exposure. The right gloves are essential.

  • Glove Type: Nitrile gloves are the standard for handling halogenated organic compounds.[5] An appropriate glove, such as one made of 0.11 mm nitrile rubber, can have a breakthrough time of up to 480 minutes for similar chemicals.

  • Technique: Always inspect gloves for tears or punctures before use. Use the "double-gloving" technique for extended procedures or when handling higher concentrations. Remove gloves without touching the outer surface with your bare skin and wash your hands thoroughly after any procedure.[10]

Body Protection
  • Standard: A flame-resistant lab coat is mandatory to protect against incidental contact and small splashes.[5]

  • Additional Protection: For larger-scale operations, a chemical-resistant apron over the lab coat provides an additional barrier.

Respiratory Protection

This compound is a solid powder, making dust inhalation the most significant respiratory risk.[11]

  • Engineering Controls First: The primary method of respiratory protection is to use engineering controls. Always handle the solid compound inside a certified chemical fume hood to minimize dust generation and accumulation.[5][11][12]

  • When Respirators are Needed: If engineering controls are insufficient or during a large spill cleanup, a respirator is required.[9] A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is necessary when dusts are generated.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_ppe 3. Personal Protective Equipment start Start: Plan Experiment assess_scale Assess Scale & Form (e.g., <1g solid vs. >1L solution) start->assess_scale fume_hood Chemical Fume Hood assess_scale->fume_hood Solid / >100mL / Volatile benchtop Open Benchtop (Not Recommended for Solids) assess_scale->benchtop <100mL Dilute Solution (Low Hazard) eye Eye: Goggles fume_hood->eye hands Hands: Nitrile Gloves fume_hood->hands body Body: Lab Coat fume_hood->body resp Respiratory: Fume Hood is Primary. Respirator if dust is unavoidable. fume_hood->resp benchtop->eye benchtop->hands benchtop->body

Caption: PPE decision workflow for handling this compound.

Operational Plan: Weighing and Dissolving the Compound

This protocol provides a self-validating system for safely handling the compound during a common laboratory task. The causality is clear: every step is designed to prevent release and exposure.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL solution in an organic solvent.

A. Pre-Operation Setup (Inside a Chemical Fume Hood)

  • Verify Fume Hood Function: Ensure the fume hood is operational and the sash is at the appropriate working height.

  • Prepare Work Surface: Cover the work surface with absorbent, disposable bench paper. This contains any minor spills.

  • Assemble Equipment: Place an analytical balance, weigh paper, spatula, a vial appropriately sized for the final solution, and the necessary solvent in the hood.

  • Don PPE: Put on your lab coat, nitrile gloves, and safety goggles.

B. Weighing and Transfer Protocol

  • Minimize Dust: Open the stock container slowly. Use a clean spatula to carefully transfer a small amount of the solid to the weigh paper on the balance. Avoid creating airborne dust.[11][12]

  • Accurate Weighing: Tare the balance with the weigh paper. Add the compound until the target weight (100 mg) is reached.

  • Secure Transfer: Carefully fold the weigh paper to create a funnel and gently tap the solid into the prepared vial. This technique prevents loss of material and contamination of the surrounding area.

  • Seal and Clean: Immediately cap the stock container and the prepared vial. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula and the external surfaces of the containers. Dispose of the wipe in the designated solid waste container.

C. Dissolution and Post-Operation

  • Solvent Addition: Add 10 mL of the chosen solvent to the vial to achieve the final concentration.

  • Mixing: Cap the vial securely and mix via vortexing or gentle agitation until the solid is fully dissolved.

  • Cleanup: Dispose of the used weigh paper and any other contaminated disposables into a dedicated, sealed hazardous waste bag or container.[13]

  • Final Decontamination: Wipe down the work surface within the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid cross-contamination.

  • Hand Washing: Immediately wash your hands with soap and water.[10][11]

Spill and Disposal Plan

Emergency Spill Response

For small spills (< 5 grams) inside a fume hood:

  • Alert Personnel: Notify others in the lab of the spill.

  • Containment: Use an appropriate absorbent material, such as vermiculite or sand, to cover and dike the spill.[13]

  • Cleanup: Wearing your full PPE, carefully sweep up the absorbed material and place it in a clearly labeled, sealed hazardous waste container.[13]

  • Decontaminate: Clean the spill area with a suitable solvent and wipe clean.

Waste Disposal Protocol

The principle of waste segregation is critical for both safety and environmental compliance.

  • Segregate Waste Streams: Halogenated organic waste must be collected separately from non-halogenated waste.[14][15] This is because chlorinated waste requires special, high-temperature incineration for disposal and cannot be recycled as fuel.[14]

  • Solid Waste: All contaminated solids (gloves, weigh paper, absorbent materials) must be placed in a durable, sealed container labeled "Halogenated Organic Solid Waste" and listing "this compound."

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a compatible, sealed container labeled "Halogenated Organic Liquid Waste." Never mix incompatible chemicals.[15]

  • Disposal Path: Follow your institution's specific procedures for hazardous waste pickup. Do not under any circumstances pour this chemical or its solutions down the sanitary sewer.[15][16]

By adhering to these protocols, you not only protect yourself and your colleagues but also ensure the responsible stewardship of our research environment.

References

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  • Safety Data Sheet: D-Tryptophan. Carl ROTH. [Link]

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  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024). National Institutes of Health. [Link]

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  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Novel Chlorination Byproducts of Tryptophan. ResearchGate. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

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  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.